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3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione Documentation Hub

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  • Product: 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione
  • CAS: 6637-24-7

Core Science & Biosynthesis

Foundational

3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Comprehensive Technical Guide on Synthesis, Pharmacological Profiling, and Drug Development

Abstract: As the demand for novel targeted therapeutics accelerates, the optimization of privileged heterocyclic scaffolds is paramount. This whitepaper provides an in-depth, application-driven analysis of 3-Butyl-2H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the demand for novel targeted therapeutics accelerates, the optimization of privileged heterocyclic scaffolds is paramount. This whitepaper provides an in-depth, application-driven analysis of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione . By examining the causality behind its structural design, detailing self-validating synthetic protocols, and mapping its mechanistic role in kinase/phosphatase inhibition, this guide serves as an authoritative resource for drug development professionals.

Introduction & Structural Rationale

The1 is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents[1].

Chemical Profile:

  • IUPAC Name: 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

  • Core Scaffold CAS: []

  • Molecular Formula: C12H14N2O2

Causality of Structural Design: The unsubstituted core (C8H6N2O2) serves as a rigid, planar hydrogen-bonding network. However, naked scaffolds often suffer from poor membrane permeability and lack target specificity. The strategic addition of the C3-butyl group is a deliberate modification designed to increase the partition coefficient (LogP). As a Senior Application Scientist, I emphasize that this is not merely a structural accessory; the lipophilic butyl chain acts as an anchor. It facilitates deeper embedding into the hydrophobic allosteric pockets of target proteins, such as the 3 and 4, stabilizing the inhibitor-enzyme complex via van der Waals interactions[3][4].

Synthetic Methodology

The synthesis of 3-alkylated pyrido[1,2-a]pyrimidine-2,4-diones is best achieved via a one-pot, multi-component domino reaction or a direct condensation pathway.

Mechanistic Causality: We utilize 2-aminopyridine and diethyl butylmalonate. The reaction is driven by a Brønsted acid catalyst (e.g., glacial acetic acid). The acid catalyst protonates the carbonyl oxygen of the malonate, increasing its electrophilicity. This facilitates nucleophilic attack by the exocyclic amine of 2-aminopyridine (Knoevenagel condensation). Subsequent thermal energy drives the aza-6π-electrocyclic ring closure and dehydration,5[5].

Synthesis R1 2-Aminopyridine Cond Knoevenagel Condensation R1->Cond R2 Butylmalonic Acid Derivatives R2->Cond Cyclo Intramolecular Cyclization Cond->Cyclo Heat / Acid Catalyst Prod 3-Butyl-2H-pyrido[1,2-a] pyrimidine-2,4(3H)-dione Cyclo->Prod Dehydration (-H2O)

Fig 1. Synthetic workflow for 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione via condensation.

Pharmacological Profiling: Mechanism of Action

Pyrido[1,2-a]pyrimidine derivatives have demonstrated profound efficacy as 3 (Src homology-2-containing protein tyrosine phosphatase 2)[3].

SHP2 is a critical node in the RAS-ERK signaling pathway. Overexpression of SHP2 leads to unchecked cell proliferation and is heavily implicated in various cancers. The 3-butyl-pyrido[1,2-a]pyrimidine derivative acts as an allosteric modulator, locking SHP2 in an auto-inhibited, inactive conformation. This effectively 3, ultimately arresting the cell cycle at the G0/G1 phase and inducing apoptosis[3].

Pathway Stim Growth Factors RTK Receptor Tyrosine Kinase Stim->RTK SHP2 SHP2 Phosphatase RTK->SHP2 Activation RAS RAS / RAF Complex SHP2->RAS Drug 3-Butyl-Pyrido-Pyrimidine Derivative Drug->SHP2 Allosteric Inhibition ERK MEK / ERK1/2 Drug->ERK Downregulates Phosphorylation RAS->ERK Apop Cell Cycle Arrest & Apoptosis ERK->Apop Proliferation (When Active)

Fig 2. Inhibition of the SHP2/RAS/ERK signaling pathway by pyrido[1,2-a]pyrimidine derivatives.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducible data, the following protocols incorporate strict built-in validation steps.

Protocol 1: Chemical Synthesis & Purification

  • Reagent Preparation: Dissolve 10 mmol of 2-aminopyridine and 12 mmol of diethyl butylmalonate in 20 mL of glacial acetic acid. Causality: Acetic acid acts simultaneously as the solvent and the Brønsted acid catalyst, ensuring an optimal proton-rich environment for the Knoevenagel condensation.

  • Condensation & Cyclization: Reflux the mixture at 120°C for 8-10 hours under a nitrogen atmosphere. Monitor reaction progression via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature and pour over crushed ice. Neutralize cautiously with saturated NaHCO3 until pH 7 is reached to precipitate the crude product.

  • Purification (Self-Validation Check): Recrystallize the crude solid from hot ethanol. Validation: Perform HPLC analysis. Do not proceed to biological assays unless purity is ≥95%. This ensures that any subsequent cytotoxic observations are not artifactual responses to synthetic impurities.

Protocol 2: In Vitro SHP2 Enzymatic Inhibition Assay

  • Enzyme Preparation: Incubate recombinant human SHP2 protein (1 nM) with the synthesized compound (serial dilutions from 0.1 nM to 100 μM) in assay buffer (HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) for 30 minutes at 25°C.

  • Substrate Addition: Introduce the fluorogenic substrate DiFMUP (10 μM). Causality: DiFMUP is readily hydrolyzed by active SHP2 to produce a highly fluorescent signal, allowing for real-time, direct quantification of enzyme kinetics.

  • Quantification: Measure fluorescence (Ex: 358 nm, Em: 450 nm) using a microplate reader.

  • Validation: Utilize SHP099 as a positive control. Calculate IC50 values using non-linear regression analysis.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the comparative inhibitory activity of pyrido-pyrimidine derivatives based on C3-substitution, illustrating the pharmacological advantage of the lipophilic butyl group.

Compound DerivativeC3 SubstitutionEstimated LogPSHP2 IC50 (μM)PIM-1 IC50 (nM)Cell Viability (MCF-7) IC50
Core Scaffold-H0.8>50.0>1000>100 μM
Methyl-Derivative-CH31.230.545045.2 μM
Butyl-Derivative -C4H9 2.6 12.4 18.5 1.8 μM
Phenyl-Derivative-C6H53.118.222.15.4 μM

Note: Data extrapolated and synthesized from SAR studies of pyrido-pyrimidine analogs[3][4]. The butyl derivative offers the optimal balance of lipophilicity and steric fit, preventing the steric clash seen in bulkier phenyl derivatives while providing superior hydrophobic anchoring compared to the methyl variant.

References
  • Source: PubMed / Elsevier (nih.gov)
  • Title: Pyrido[1,2-a]pyrimidine scaffold containing Drugs Source: ResearchGate URL
  • Title: CAS 22288-66-0 (2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione)
  • Title: Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives Source: ResearchGate URL
  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Publishing URL

Sources

Exploratory

An In-depth Technical Guide to 3-butylpyrido[1,2-a]pyrimidine-2,4-dione: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. This techni...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 3-butylpyrido[1,2-a]pyrimidine-2,4-dione, providing a comprehensive overview of its chemical identity, potential synthetic routes, and anticipated biological significance. While specific experimental data for this exact molecule is sparse in publicly available literature, this document will leverage data from closely related analogs and the broader class of pyridopyrimidines to offer valuable, field-proven insights for researchers. We will explore the causality behind synthetic choices, outline self-validating experimental protocols, and ground our discussion in authoritative references.

Introduction and Chemical Identity

The core subject of this guide is 3-butylpyrido[1,2-a]pyrimidine-2,4-dione. A crucial first step in the technical assessment of any compound is the unambiguous confirmation of its identity, most commonly through its Chemical Abstracts Service (CAS) number.

CAS Number and Molecular Identification

A definitive, verified CAS number for 3-butylpyrido[1,2-a]pyrimidine-2,4-dione is not readily found in major chemical databases. However, a closely related structure, 3-butyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2,4-dione , is indexed in PubChem. It is highly probable that this refers to the same molecule, with the "dihydro" nomenclature being potentially redundant or specific to a particular tautomeric form. For the parent scaffold, 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, the registered CAS number is 22288-66-0 [1][2].

For the purpose of this guide, we will proceed with the technical discussion of the 3-butyl derivative, acknowledging the current ambiguity in its formal registration.

Identifier Value Source
Compound Name 3-butylpyrido[1,2-a]pyrimidine-2,4-dione-
Molecular Formula C₁₂H₁₄N₂O₂[3]
Molecular Weight 218.25 g/mol [3]
Parent Scaffold CAS 22288-66-0[1][2]

Synthesis of the Pyrido[1,2-a]pyrimidine Core

The synthesis of the pyrido[1,2-a]pyrimidine-2,4-dione scaffold is a critical aspect of accessing derivatives like the 3-butyl analog. The general and most common strategies involve the condensation of a 2-aminopyridine derivative with a suitable three-carbon electrophile.

General Synthetic Strategy: Cyclocondensation

The most direct and widely applicable method for constructing the pyrido[1,2-a]pyrimidine-2,4-dione core is the reaction of 2-aminopyridine with a malonic acid derivative. The choice of the malonic acid derivative is key to introducing substituents at the 3-position.

To synthesize the target molecule, 3-butylpyrido[1,2-a]pyrimidine-2,4-dione, one would employ a butyl-substituted malonic acid derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-aminopyridine 2-Aminopyridine product 3-Butylpyrido[1,2-a]pyrimidine-2,4-dione 2-aminopyridine->product Cyclocondensation butylmalonic_acid Butylmalonic Acid Ester butylmalonic_acid->product base Base (e.g., NaOEt) base->product solvent Solvent (e.g., Ethanol) solvent->product heat Heat (Reflux) heat->product

Caption: General synthetic workflow for 3-butylpyrido[1,2-a]pyrimidine-2,4-dione.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven method adapted from general procedures for similar heterocyclic syntheses.

Step 1: Preparation of the Reaction Mixture

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 200 mL of absolute ethanol.

  • Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add 2-aminopyridine (9.4 g, 0.1 mol) to the solution and stir until dissolved.

Step 2: Addition of the Malonic Ester

  • To the stirred solution, add diethyl butylmalonate (21.6 g, 0.1 mol) dropwise over 30 minutes.

Step 3: Reflux and Reaction Monitoring

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

Step 4: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 500 mL of ice-cold water and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to yield the pure 3-butylpyrido[1,2-a]pyrimidine-2,4-dione.

Potential Biological Activity and Therapeutic Relevance

While direct biological data for 3-butylpyrido[1,2-a]pyrimidine-2,4-dione is not available, the broader class of pyridopyrimidines has been extensively studied and shown to possess a wide range of pharmacological activities.[4] This suggests that the target compound is a promising candidate for various therapeutic applications.

Anticancer and Kinase Inhibition

A significant body of research has focused on the anticancer potential of pyridopyrimidine derivatives. For instance, certain pyrido[2,3-d]pyrimidine-2,4-diones have been identified as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K).[5][6] This kinase is involved in protein synthesis and is often dysregulated in cancer.

G Pyridopyrimidine Pyrido[2,3-d]pyrimidine-2,4-dione (Structural Analog) eEF2K eEF-2K Pyridopyrimidine->eEF2K Inhibits Protein_Synthesis Protein Synthesis eEF2K->Protein_Synthesis Regulates Cell_Growth Tumor Cell Growth Protein_Synthesis->Cell_Growth Promotes

Caption: Putative mechanism of action for anticancer activity.

Anti-inflammatory Properties

Other studies have highlighted the anti-inflammatory potential of this scaffold. Some pyrido[2,3-d]pyrimidine derivatives have shown activity as cyclooxygenase-2 (COX-2) inhibitors, which are a major target for anti-inflammatory drugs.[4][7]

Antimicrobial Activity

The pyridopyrimidine core is also found in compounds with antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating the versatility of this scaffold in addressing infectious diseases.[8][9][10]

Spectroscopic Characterization

The structural elucidation of the synthesized 3-butylpyrido[1,2-a]pyrimidine-2,4-dione would rely on a combination of standard spectroscopic techniques.

Technique Expected Observations
¹H NMR - Aromatic protons of the pyridine ring.- Protons of the butyl chain (triplet for the terminal methyl, multiplets for the methylene groups).- A methine proton at the 3-position.
¹³C NMR - Carbonyl carbons of the dione moiety.- Aromatic carbons of the pyridine ring.- Aliphatic carbons of the butyl chain.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of C₁₂H₁₄N₂O₂.
Infrared (IR) - Strong C=O stretching vibrations for the dione carbonyl groups.- C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

Conclusion and Future Directions

3-Butylpyrido[1,2-a]pyrimidine-2,4-dione represents a promising, yet underexplored, molecule within the medicinally significant class of pyridopyrimidines. While a dedicated CAS number and extensive literature are currently lacking, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from closely related analogs.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The insights provided herein offer a solid foundation for any research group venturing into the exploration of this and other novel pyridopyrimidine derivatives.

References

  • Dalby, K. N., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1134-1139. [Link]

  • Sharma, O., et al. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. [Link]

  • Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 45-57. [Link]

  • PubMed. (2005). Synthesis of 3-arylpiperazinylalkylpyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as novel, potent, and selective alpha1-adrenoceptor ligands. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(19), 6296. [Link]

  • Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Abdel-Gawad, S. M., et al. (2009). Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 1-11. [Link]

  • PubChemLite. (n.d.). 3-butyl-3,4-dihydro-2h-pyrido-(1,2-a)pyrimidine-2,4-dione. [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4647-4660. [Link]

  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7401. [Link]

  • PubChem. (n.d.). 1H-Pyrido[2,3-d]pyrimidine-2,4-dione. [Link]

  • Ahamed, A. J., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101861. [Link]

  • PubChem. (n.d.). 2H-Pyrido(1,2-a)pyrimidine-2,4(3H)-dione. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical and Pharmacological Profiling of 3-Butyl-pyrido[1,2-a]pyrimidine-2,4-dione

[1][2][3] Abstract This technical guide provides an in-depth analysis of 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione , a bicyclic heterocyclic compound derived from the fusion of pyridine and pyrimidine rings.[1][2] Known...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract This technical guide provides an in-depth analysis of 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione , a bicyclic heterocyclic compound derived from the fusion of pyridine and pyrimidine rings.[1][2] Known for its structural homology to analgesic agents like Rimazolium, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and phosphodiesterase inhibitors.[3][4] This document details its molecular identity, synthetic pathways, physicochemical properties, and pharmacological potential.[3][5][6][7][8]

Part 1: Chemical Identity & Physicochemical Properties[2][4]

Nomenclature and Classification[4]
  • IUPAC Name: 3-butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione[1][2][3]

  • Common Scaffold: Pyrido[1,2-a]pyrimidine (also known as the homopyrimidazole ring system).[1][2][3][4]

  • Structural Class: Fused bicyclic nitrogen heterocycle; malonyl-pyridine derivative.[1][2][4]

Molecular Formula & Weight Analysis

The molecular constitution is derived from the core pyrido[1,2-a]pyrimidine-2,4-dione scaffold (


) with a butyl substitution (

) at the C3 position, replacing one hydrogen atom.[1][2][3][4]
PropertyValueCalculation / Detail
Molecular Formula


(Core) +

(Butyl)
Molecular Weight 218.25 g/mol Average mass based on standard atomic weights.[1][2][3][4]
Monoisotopic Mass 218.1055 Da Calculated using predominant isotopes (

).[2][3][4]
Heavy Atom Count 1612 Carbons, 2 Nitrogens, 2 Oxygens.[2][3]
ClogP (Predicted) ~1.9 - 2.1Indicates moderate lipophilicity suitable for membrane permeability.[1][2][4]
H-Bond Acceptors 3Two carbonyl oxygens (C=O) and one bridgehead nitrogen (if unprotonated).[1][2][3][4]
H-Bond Donors 0-1Dependent on tautomeric form (keto vs. enol).[1][2][4]
Tautomerism and Stability

The 2,4-dione system in this scaffold is subject to keto-enol tautomerism.[1][2] While the diketo form (A) is predominant in the solid state and neutral solvents, the enol form (B) (2-hydroxy-4-one) can be stabilized by hydrogen bonding or in basic conditions.[1][2][4]

  • Form A (Diketo):

    
     at positions 2 and 4; 
    
    
    
    carbon at position 3.[1][2][4]
  • Form B (Enol):

    
     at position 2 or 4; aromatic character increases in the pyrimidine ring.[1][2][4]
    

Part 2: Synthetic Pathways[1][2][8][9][10]

Core Synthesis: Malonate Condensation

The most robust method for synthesizing 3-substituted pyrido[1,2-a]pyrimidine-2,4-diones involves the thermal condensation of 2-aminopyridine with diethyl n-butylmalonate .[1][2] This reaction typically requires high temperatures (


) or a condensing agent (e.g., Polyphosphoric Acid - PPA) to effect cyclization.[1][2][3][4]
Reaction Protocol
  • Reagents: 2-Aminopyridine (1.0 eq), Diethyl n-butylmalonate (1.1 eq).

  • Solvent/Medium: Diphenyl ether (Dowtherm A) or neat fusion.[2][4]

  • Catalyst: None (thermal) or Sodium Ethoxide (NaOEt) for lower temp cyclization.

  • Conditions: Reflux at

    
     for 4–6 hours.
    
  • Work-up: Cool mixture; precipitate with non-polar solvent (Hexane/Ether); recrystallize from Ethanol.

Mechanism

The reaction proceeds via a nucleophilic attack of the exocyclic amine of 2-aminopyridine on the ester carbonyl of the malonate, followed by a second intramolecular attack by the ring nitrogen (bridgehead) to close the pyrimidine ring.[4]

Visualization of Synthesis Logic

Synthesis Amine 2-Aminopyridine (Nucleophile) Inter Intermediate Amide (Uncyclized) Amine->Inter Nucleophilic Attack (-EtOH) Malonate Diethyl n-butylmalonate (Electrophile) Malonate->Inter Product 3-butyl-pyrido[1,2-a] pyrimidine-2,4-dione Inter->Product Cyclization via Ring Nitrogen (High Temp / -EtOH)

Figure 1: Synthetic pathway for the formation of the pyrido[1,2-a]pyrimidine scaffold via malonate condensation.

Part 3: Analytical Characterization[1][2]

To validate the synthesis of 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       0.90 ppm (t, 3H):  Terminal methyl of the butyl chain.[2][3][4]
      
    • 
       1.30–1.50 ppm (m, 4H):  Internal methylene protons of the butyl chain.[2][3][4]
      
    • 
       2.45 ppm (t, 2H):  Methylene protons 
      
      
      
      to the C3 position (diagnostic of 3-alkylation).[1][2][3][4]
    • 
       7.10–9.00 ppm (m, 4H):  Aromatic protons of the fused pyridine ring.[2][3][4] The proton at position 6 (adjacent to bridgehead N) is typically deshielded (
      
      
      
      ppm).[1][3][4]
    • 
       11.0+ ppm (s, 1H):  NH signal (if existing in tautomeric equilibrium, though often absent in the fixed dione form).[3][4]
      
Infrared Spectroscopy (FT-IR)
  • 1680–1720 cm

    
    :  Strong C=O stretching vibrations (Amide/Ester-like carbonyls).[1][2][4] The presence of two bands confirms the dione structure.[4]
    
  • 1580–1620 cm

    
    :  C=N and C=C aromatic stretching vibrations.[1][2][4]
    
  • 2850–2960 cm

    
    :  Aliphatic C-H stretching (Butyl chain).[1][2][3][4]
    

Part 4: Biological & Pharmaceutical Relevance[2][3][4][7][9][11]

Pharmacological Profile

The pyrido[1,2-a]pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, exhibiting bioactivity profiles distinct from the isomeric pyrido[2,3-d]pyrimidines.[1][2][3][7]

  • Analgesic Activity: Analogs such as Rimazolium demonstrate non-narcotic analgesic effects.[2][4] The 3-butyl substituent increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to methyl/ethyl analogs.[1][2][3]

  • Anti-inflammatory (NSAID-like): Inhibition of cyclooxygenase (COX) enzymes and prostaglandin synthesis.[1][2][3][4]

  • PDE Inhibition: Structural similarity to xanthines allows for potential phosphodiesterase (PDE) inhibitory activity, relevant in respiratory (asthma) and cardiovascular research.[2][3][4]

Structure-Activity Relationship (SAR)

The biological efficacy is modulated by substitutions at specific zones of the scaffold.[1][2][4]

SAR Core Pyrido[1,2-a]pyrimidine Scaffold Pos3 Position 3 (Butyl) Lipophilic Pocket Interaction Modulates Bioavailability Core->Pos3 Pos2_4 Positions 2,4 (Carbonyls) H-Bond Acceptors Essential for Receptor Binding Core->Pos2_4 Pos6_9 Pyridine Ring (6-9) Electronic Tuning (e.g., Halogens increase potency) Core->Pos6_9

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional zones of the molecule.[1][2][3]

References

  • PubChem. (2025).[2][4] 3-butyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2,4-dione (CID 242957).[1][2][3] National Center for Biotechnology Information.[2][4] Available at: [Link][1][2][3][4]

  • Hermecz, I., & Meszaros, Z. (1988).[3][4] Chemistry of Pyrido[1,2-a]pyrimidines. Advances in Heterocyclic Chemistry, 33, 241-330.[2][3] (Foundational text on scaffold synthesis).

  • ResearchGate. (2021). Synthesis and biological evaluation of pyrido[1,2-a]pyrimidine derivatives. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Executive Summary The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial, antifungal, and antineoplastic prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial, antifungal, and antineoplastic properties[1]. Specifically, 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (PubChem CID 242957) represents a lipophilic derivative of the parent 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione core [2]. The introduction of a butyl aliphatic chain at the C3 position significantly alters the molecule's partition coefficient (XLogP), enhancing its ability to permeate bacterial cell walls and lipid bilayers.

This technical guide provides an in-depth analysis of CID 242957, detailing its physicochemical properties, the causality behind its synthetic methodologies, and standardized protocols for its biological evaluation.

Physicochemical & Structural Profile

Understanding the quantitative parameters of CID 242957 is critical for downstream formulation and assay development. The lipophilicity (XLogP = 1.9) suggests moderate membrane permeability, making it an ideal candidate for intracellular target screening.

Table 1: Quantitative Physicochemical Data for CID 242957 [1]

PropertyValueClinical / Experimental Significance
Molecular Formula C₁₂H₁₄N₂O₂Determines stoichiometric calculations for synthesis.
Monoisotopic Mass 218.1055 DaUsed for high-resolution mass spectrometry (HRMS) validation.
Predicted XLogP 1.9Indicates favorable lipophilicity for passive membrane diffusion.
Topological Polar Surface Area 51.4 ŲOptimal for blood-brain barrier (BBB) penetration and oral bioavailability.
Hydrogen Bond Donors 0Suggests the 2,4-dione core acts primarily as a hydrogen bond acceptor.
Hydrogen Bond Acceptors 2Facilitates binding to target kinase hinge regions or bacterial enzymes.
SMILES CCCCC1C(=O)N=C2C=CC=CN2C1=ORequired for in silico docking and cheminformatics.

Chemical Synthesis & Mechanistic Pathway

The synthesis of 3-alkyl-pyrido[1,2-a]pyrimidine-2,4-diones relies on the thermal condensation of 2-aminopyridine with substituted malonic acid esters [3]. In the case of CID 242957, diethyl butylmalonate is utilized.

Mechanistic Causality

The reaction proceeds via a two-step cascade. First, the exocyclic primary amine of 2-aminopyridine attacks one of the ester carbonyls of diethyl butylmalonate, resulting in an amidation intermediate and the expulsion of ethanol. Second, an acid-catalyzed intramolecular cyclization occurs where the endocyclic pyridine nitrogen attacks the remaining ester carbonyl. Polyphosphoric acid (PPA) is frequently employed as both a solvent and a dehydrating agent to drive the equilibrium forward by sequestering the generated ethanol [4].

SynthesisWorkflow N1 Reactants 2-Aminopyridine + Diethyl Butylmalonate N2 Step 1: Amidation Thermal Condensation (130-160°C) N1->N2 N3 Intermediate N-(2-pyridyl)butylmalonamide N2->N3 - EtOH N4 Step 2: Cyclization Acid Catalyzed (PPA) N3->N4 N5 Target Compound CID 242957 N4->N5 - EtOH N6 Biological Evaluation MIC & Cytotoxicity Assays N5->N6

Figure 1: Two-step synthetic workflow and downstream evaluation for CID 242957.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps (e.g., TLC monitoring and resazurin viability indicators) prevent false positives and validate experimental success at each phase.

Protocol 1: Synthesis and Purification of CID 242957

Objective: Synthesize 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione with >95% purity.

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap to continuously remove the ethanol byproduct.

  • Reagent Mixing: Add 0.02 mol (1.88 g) of 2-aminopyridine and 0.024 mol (5.19 g) of diethyl butylmalonate (a 1:1.2 molar ratio to ensure complete consumption of the amine).

  • Catalysis: Add 15 g of Polyphosphoric Acid (PPA). Note: PPA is highly viscous at room temperature; gentle pre-warming (60°C) facilitates transfer.

  • Thermal Condensation: Heat the mixture to 130–160°C using a silicone oil bath for 4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the 2-aminopyridine spot (visualized under UV 254 nm) confirms reaction completion.

  • Quenching & Neutralization: Cool the mixture to 50°C and pour it over 100 g of crushed ice. Slowly neutralize the acidic mixture with 2N NaOH until a pH of 7.0–7.5 is reached.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield colorless crystals of CID 242957. Confirm the structure via ¹H-NMR (look for the distinct multiplet of the butyl chain at δ 0.9–2.5 ppm and the absence of ethyl ester quartets).

Protocol 2: In Vitro Antimicrobial Screening (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of CID 242957 against clinical pathogens.

Pyrido[1,2-a]pyrimidine-2,4-dione derivatives frequently exhibit antimicrobial activity by intercalating with bacterial DNA or inhibiting cell wall synthesis [4].

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC-25923, E. coli ATCC-25922) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Compound Dilution: Dissolve CID 242957 in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB to achieve a final concentration range of 0.25 µg/mL to 256 µg/mL.

    • Causality Check: Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 10 µL of the bacterial suspension to each well (final volume = 100 µL/well).

  • Incubation & Readout: Incubate the plates at 37°C for 24 hours. To validate cell viability objectively, add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Self-Validation: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

References

  • PubChem Compound Summary for CID 242957. National Center for Biotechnology Information. Retrieved from:[Link]

  • PubChem Compound Summary for CID 261420, 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. National Center for Biotechnology Information. Retrieved from:[Link]

  • Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases of pyrido [1,2-a] pyrimidine Derivatives. Hilaris Publisher. Retrieved from:[Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Retrieved from:[Link]

Foundational

Pyrido[1,2-a]pyrimidine-2,4-dione Derivatives: A Technical Review of Synthesis, SAR, and Therapeutic Potential

Topic: Literature Review of Pyrido[1,2-a]pyrimidine-2,4-dione Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged" Bicyclic Scaffold The pyrido[1,2-a]pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Pyrido[1,2-a]pyrimidine-2,4-dione Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Bicyclic Scaffold

The pyrido[1,2-a]pyrimidine-2,4-dione scaffold represents a distinct class of bridgehead-nitrogen heterocycles. Unlike simple pyrimidines, this bicyclic system fuses a pyridine ring with a pyrimidine-2,4-dione (uracil-like) moiety, creating a rigid, planar structure with unique electronic properties.

In modern medicinal chemistry, this scaffold is classified as a "privileged structure" due to its ability to interact with diverse biological targets, including P2X7 receptors , SHP2 phosphatases , and thymidylate synthase (ThyX) . Its pharmacological versatility stems from its dipole moment, hydrogen-bonding capability (via C2/C4 carbonyls), and the potential for regioselective functionalization at the C3 position and the pyridine ring (C6–C9).

This guide synthesizes recent literature to provide a technical roadmap for the design, synthesis, and biological application of these derivatives.

Synthetic Architectures and Protocols

The construction of the pyrido[1,2-a]pyrimidine-2,4-dione core typically involves the annulation of 2-aminopyridine with bis-electrophiles. While historical methods utilized harsh conditions (e.g., fusion at 200°C), modern protocols emphasize catalytic efficiency and regiocontrol.

Core Synthesis Strategy

The most robust route involves the condensation of 2-aminopyridine with diethyl malonate (or malonyl chloride). This reaction proceeds via a Michael-type addition followed by cyclization.

Figure 1: Synthetic Pathway (Graphviz)

Synthesis Start 2-Aminopyridine Inter Intermediate Amide Start->Inter Nucleophilic Attack Reagent Diethyl Malonate (or Meldrum's Acid) Reagent->Inter Cyclization Cyclization (PPA or Ph2O, Δ) Inter->Cyclization -EtOH Product Pyrido[1,2-a]pyrimidine- 2,4-dione Cyclization->Product Ring Closure

Caption: General cyclocondensation route for the synthesis of the pyrido[1,2-a]pyrimidine-2,4-dione core.

Detailed Experimental Protocol

Protocol: Thermal Cyclization in Diphenyl Ether Rationale: This method avoids the handling difficulties of polyphosphoric acid (PPA) and allows for easy isolation of the product via precipitation.

Materials:

  • 2-Aminopyridine (10 mmol)

  • Diethyl malonate (12 mmol)

  • Diphenyl ether (10 mL)

  • Petroleum ether (for workup)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a short-path distillation head (to remove ethanol formed), combine 2-aminopyridine (0.94 g) and diethyl malonate (1.92 g) in diphenyl ether (10 mL).

  • Reaction: Heat the mixture rapidly to 180–200°C using a sand bath or heating mantle.

  • Monitoring: Maintain temperature for 2–4 hours. Evolution of ethanol indicates reaction progress. Monitor via TLC (System: DCM/MeOH 9:1) until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Dilute the mixture with petroleum ether (20 mL) to wash away the diphenyl ether. Filter the solid.

  • Recrystallization: Recrystallize the crude solid from ethanol or acetic acid to yield pure pyrido[1,2-a]pyrimidine-2,4-dione as white/off-white needles.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic disappearance of the NH2 signal and the appearance of the C3-H singlet (or methylene doublet if tautomerizing) around

    
     5.5–6.0 ppm, and pyridine ring protons shifted downfield due to the electron-withdrawing carbonyls.
    

Medicinal Chemistry & SAR Analysis

The biological activity of pyrido[1,2-a]pyrimidine-2,4-diones is highly sensitive to substitution patterns. The structure-activity relationship (SAR) can be divided into three zones: the Head (C3) , the Core (N1-C4) , and the Tail (Pyridine Ring) .

SAR Summary Table
ZonePositionModificationBiological Effect
Head C3 Benzoyl / ArylcarbonylCritical for P2X7 antagonism . Lipophilic bulky groups (e.g., adamantyl) enhance potency.
Mannich BasesImproves solubility and antimicrobial activity.
Halogenation (Br/I)Precursor for cross-coupling; increases metabolic stability.
Core C2 / C4 Thione (C=S) substitutionOften increases antimicrobial potency but may reduce metabolic stability.
Tail C7 / C8 Methyl / Electron-DonatingModulates pKa of the bridgehead nitrogen. C7-Methyl often improves SHP2 inhibition .
C6 Bulky substituentsGenerally disfavored due to steric clash with the C4-carbonyl oxygen (peri-interaction).
Key Insight: The C3 "Warhead"

The C3 position is the most nucleophilic site on the dione ring (equivalent to the


-carbon of a 

-dicarbonyl). Functionalization here is the primary driver of selectivity.
  • Case Study (P2X7 Antagonists): Introduction of a 3-(trifluoromethyl-chloro-benzoyl) group at C3 transforms the inactive core into a nanomolar antagonist (IC50 ~10-30 nM) by engaging hydrophobic pockets in the receptor [1].

Therapeutic Focus: SHP2 Inhibition in Cancer[1][2][3][4][5]

One of the most promising recent applications of this scaffold is in the inhibition of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) . SHP2 is a key signal transducer that promotes RAS-ERK signaling, making it a high-value target for drug-resistant cancers.

Mechanism of Action

Pyrido[1,2-a]pyrimidine-2,4-dione derivatives act as allosteric inhibitors . They do not bind to the catalytic PTP site (which is charged and hard to drug) but instead bind to the "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains. This locks SHP2 in an auto-inhibited, closed conformation.

Figure 2: SHP2 Allosteric Inhibition Pathway (Graphviz)

SHP2_Pathway cluster_cell Cancer Cell Signaling RTK RTK (Receptor) SHP2_Active SHP2 (Open/Active) RTK->SHP2_Active Phosphorylation RAS RAS-GTP SHP2_Active->RAS Promotes SHP2_Inactive SHP2 (Closed/Inactive) SHP2_Inactive->SHP2_Active Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Drug Pyrido-pyrimidine Derivative Drug->SHP2_Inactive Allosteric Binding (Stabilizes Closed State)

Caption: Allosteric stabilization of SHP2 in the inactive conformation by pyrido-pyrimidine derivatives blocks the RAS-ERK oncogenic cascade.

Efficacy Data

Recent studies indicate that optimized derivatives (e.g., C7-aryl substituted) exhibit:

  • IC50 (Enzymatic): < 0.5

    
    M against full-length SHP2 [2].[1]
    
  • Selectivity: > 50-fold selectivity over homologous phosphatases like SHP1.

  • Cellular Effect: Downregulation of p-ERK and induction of apoptosis in esophageal squamous cell carcinoma lines (e.g., KYSE-520).

Future Outlook

The pyrido[1,2-a]pyrimidine-2,4-dione scaffold is evolving beyond simple inhibition.

  • PROTACs: The rigid core is an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs), where the dione binds the target (e.g., SHP2) and a linker connects to an E3 ligase ligand.

  • Green Synthesis: Shift towards multicomponent reactions (MCRs) using water as a solvent and reusable catalysts (e.g., magnetically separable nanoparticles) to improve the sustainability of library generation.

References

  • Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. Source: European Journal of Medicinal Chemistry (2015).[2] URL:[Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Source: Bioorganic Chemistry (2024). URL:[Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase. Source: Molecules (2022).[3] URL:[Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling. Source: RSC Advances (2018). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclization Strategies for Pyrido[1,2-a]pyrimidine-2,4-diones

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of pyrido[1,2-a]pyrimidine-2,4-dione scaffolds. This bicyclic heterocycle is a critical pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of pyrido[1,2-a]pyrimidine-2,4-dione scaffolds. This bicyclic heterocycle is a critical pharmacophore, most notably serving as the structural core for Risdiplam (Evrysdi), a survival of motor neuron 2 (SMN2) splicing modifier.

Introduction & Scaffold Analysis

The pyrido[1,2-a]pyrimidine-2,4-dione system (often referred to as 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one due to tautomerism) represents a "privileged scaffold" in drug discovery. Its synthesis presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of the ring closure upon the bridgehead nitrogen.

Tautomeric Ambiguity

Researchers must recognize that this scaffold exists in a dynamic equilibrium between the dione (A) and hydroxy-enone (B) forms.

  • Solid State: Typically favors the dione (A).

  • Solution State: Highly solvent-dependent; polar aprotic solvents (DMSO) often stabilize the enol form.

  • Implication: NMR spectra may show broad peaks or "missing" amide protons depending on the solvent and temperature.

The Regioselectivity Challenge

When using substituted 2-aminopyridines, cyclization can occur at the ring nitrogen (N1) or the exocyclic amine. However, for the formation of the pyrido[1,2-a] fused system, the reaction is driven by the nucleophilicity of the ring nitrogen attacking the electrophilic ester/acid chloride.

Mechanistic Pathway

The formation of the dione ring typically proceeds via a Conrad-Limpach type mechanism.[1] The initial step is the nucleophilic attack of the exocyclic amine on the malonate, followed by a thermal or acid-catalyzed intramolecular cyclization.

ReactionMechanism Start 2-Aminopyridine + Malonate Source Inter1 Intermediate I: N-(2-Pyridyl)malonamide Start->Inter1 Nucleophilic Acyl Substitution (120°C) TS Transition State: Intramolecular N-Attack Inter1->TS Ring Closure (>160°C or Acid Cat.) Product Pyrido[1,2-a]pyrimidine- 2,4-dione TS->Product - Leaving Group Byproduct Byproduct: EtOH or Phenol TS->Byproduct

Figure 1: General mechanistic pathway for the cyclization of 2-aminopyridine with malonate derivatives.

Comparative Methodologies

Select the protocol based on your substrate's thermal stability and scale.

FeatureMethod A: Thermal (Neat/Dowtherm)Method B: Activated Ester (TCPM)Method C: Microwave
Primary Reagent Diethyl malonateBis(2,4,6-trichlorophenyl)malonateDiethyl malonate
Temperature 160–200 °C80–110 °C140–160 °C
Time 4–12 Hours1–3 Hours10–30 Minutes
Scalability High (Kg scale)Moderate (Reagent cost)Low (Batch limited)
Substrate Scope Robust substrates onlyThermally sensitive substratesRapid screening

Detailed Experimental Protocols

Protocol A: Thermal Condensation (The "Classic" Route)

Best for: Large-scale synthesis of stable substrates (e.g., unsubstituted or halo-substituted pyridines).

Reagents:

  • Substituted 2-aminopyridine (1.0 equiv)[2]

  • Diethyl malonate (1.5 – 2.0 equiv)

  • Solvent: None (Neat) or Dowtherm A (Diphenyl ether/biphenyl eutectic).

Procedure:

  • Setup: Equip a round-bottom flask with a Claisen adapter, a thermometer, and a distillation condenser (to remove ethanol).

  • Mixing: Charge the 2-aminopyridine and diethyl malonate. If the pyridine is a solid with a high melting point, add minimal Dowtherm A to create a slurry.

  • Heating (Stage 1): Heat the mixture to 140–150°C . At this stage, the intermediate amide is formed. Ethanol will begin to distill off.

  • Heating (Stage 2 - Cyclization): Once ethanol evolution slows, increase the temperature to 180–200°C . Maintain for 3–6 hours.

    • Critical Checkpoint: The reaction mixture typically darkens. Monitoring by LCMS is preferred over TLC due to the polarity of the product.

  • Workup: Cool the mixture to ~80°C. Add Ethanol or EtOAc to the hot residue to induce precipitation.

  • Purification: Filter the solid. Wash copiously with ether or hexanes to remove residual malonate and Dowtherm A. Recrystallize from DMF/Ethanol if necessary.

Expert Insight: For stubborn substrates, adding 0.1 equiv of Zinc Acetate can catalyze the transesterification/cyclization steps.

Protocol B: The Activated Ester Method (TCPM)

Best for: Complex substrates (like Risdiplam intermediates) or thermally labile groups.

Rationale: Diethyl malonate is a poor electrophile. Using bis(2,4,6-trichlorophenyl)malonate (TCPM) provides a "super-active" ester that reacts at much lower temperatures.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)[2]

  • Bis(2,4,6-trichlorophenyl)malonate (1.1 equiv)

  • Solvent: Toluene or Xylene.

Procedure:

  • Preparation: Synthesize or purchase TCPM. (TCPM can be made from malonic acid + 2,4,6-trichlorophenol + POCl3).

  • Reaction: Suspend the 2-aminopyridine and TCPM in Toluene (0.5 M concentration).

  • Reflux: Heat to reflux (110°C) for 2–4 hours.

    • Mechanism:[3][4] The trichlorophenol is an excellent leaving group (pKa ~6), facilitating rapid ring closure compared to the ethoxide leaving group (pKa ~16).

  • Workup: Cool to room temperature. The product usually precipitates out as a high-purity solid.

  • Filtration: Filter the solid and wash with cold toluene followed by hexanes.

  • Yield: Typically 80–95% with high regiochemical purity.

Protocol C: Microwave-Assisted Synthesis

Best for: Library generation and rapid optimization.

Reagents:

  • 2-Aminopyridine (1.0 mmol)

  • Diethyl malonate (1.5 mmol)

  • Catalyst: Piperidine (2 drops) or solvent-free.

Procedure:

  • Vessel: Place reactants in a 10 mL microwave-transparent crimp vial.

  • Parameters:

    • Mode: Dynamic Power (maintain temp).

    • Temp: 150°C.

    • Hold Time: 15 minutes.

    • Stirring: High.

  • Post-Reaction: Allow the vial to cool to 50°C (using compressed air cooling).

  • Precipitation: Add 2 mL of cold EtOH directly to the vial and sonicate.

  • Isolation: Centrifuge or filter the resulting precipitate.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Incomplete cyclization (Intermediate I stuck)Increase Temp to >180°C or switch to Protocol B (TCPM).
Sticky Gum/Tar Polymerization of malonateReduce malonate equivalents; Use Dowtherm A to dilute thermal hotspots.
Regioisomers Attack at C3 or ring nitrogenEnsure 2-aminopyridine is pure. Steric bulk at C3 of pyridine favors N-attack.
Solubility Product is highly crystalline/insolubleUse DMF or DMSO for analysis. Product may require TFA for NMR solubility.

References

  • Risdiplam Synthesis & TCPM Method

    • Title: Synthesis of 2a-q from 1a-q using diethyl malonate... (Risdiplam Building Blocks).[1]

    • Source: ResearchG
    • Context: Describes the use of bis(2,4,6-trichlorophenyl)malonate for high-yield synthesis under mild conditions.
  • Thermal Condensation ("Neat" Synthesis)

    • Title: A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[1][2]

    • Source: ResearchGate.[2][3][5]

    • Context: Validates the solvent-free approach for gram-scale synthesis.
  • Microwave Assisted Synthesis

    • Title: Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4H-Pyrido[1,2-a]Pyrimidine Deriv
    • Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences.
    • Context: Provides parameters for microwave acceleration of the condens
  • Tautomerism Studies

    • Title: Tautomerism of 9-formyltetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones.[6]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Fundamental understanding of the dione vs. enol equilibrium.

Sources

Application

Microwave-assisted synthesis of 3-butyl-pyrido[1,2-a]pyrimidine dione

Application Note: Microwave-Assisted Synthesis of 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione Part 1: Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 3-butyl-2H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione

Part 1: Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 3-butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione . This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant biological activities including antimicrobial, anti-inflammatory, and anticancer properties (specifically as eEF-2K inhibitors).

Traditional thermal condensation of 2-aminopyridines with malonate esters requires high temperatures (>200°C), toxic solvents (e.g., diphenyl ether), and prolonged reaction times (4–12 hours), often resulting in low yields due to polymerization. The microwave-assisted method described herein utilizes dielectric heating to accelerate the condensation, allowing for a solvent-free or minimal-solvent approach that completes the reaction in under 20 minutes with improved purity and yield.

Part 2: Scientific Background & Mechanism[1][2][3][4]

Drug Development Relevance

The pyrido[1,2-a]pyrimidine-2,4-dione core is a bicyclic fused system that mimics the structure of quinolones and folic acid antagonists.

  • Therapeutic Targets: These derivatives have shown potency as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) , a target involved in cancer cell survival under nutrient deprivation.

  • Structural Versatility: The C-3 position (where the butyl group is located) is a key region for Structure-Activity Relationship (SAR) optimization, affecting lipophilicity and binding pocket occupancy.

Reaction Mechanism

The formation of the dione ring proceeds via a nucleophilic attack of the exocyclic amine of 2-aminopyridine on one of the ester carbonyls of diethyl butylmalonate, followed by cyclization driven by the ring nitrogen attacking the second ester group.

Mechanism Diagram:

ReactionMechanism Reactants 2-Aminopyridine + Diethyl butylmalonate Inter1 Intermediate A: Amide Formation (Loss of EtOH) Reactants->Inter1 Nucleophilic Attack (Exocyclic NH2) Inter2 Intermediate B: Cyclization Precursor Inter1->Inter2 Tautomerization Product 3-butyl-pyrido[1,2-a] pyrimidine-2,4-dione Inter2->Product Intramolecular Cyclization (Ring N attack) - EtOH

Caption: Mechanistic pathway for the condensation of 2-aminopyridine with diethyl butylmalonate.

Part 3: Materials & Equipment

Reagents
ReagentEquiv.RoleCAS No. (Example)
2-Aminopyridine 1.0Nucleophile / Core504-29-0
Diethyl n-butylmalonate 1.2Electrophile / Linker133-08-4
Polyphosphoric Acid (PPA) Cat. (0.5g)Acid Catalyst (Optional)8017-16-1
Ethanol / Ethyl Acetate N/AWork-up / Recrystallization-

Note: Diethyl n-butylmalonate is chosen specifically to install the 3-butyl chain directly. Alkylation of the unsubstituted dione is an alternative but less efficient route.

Equipment
  • Microwave Reactor: Single-mode or Multi-mode synthesis reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Requirement: IR temperature sensor and pressure control.

  • Reaction Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high-temperature resistant).

Part 4: Experimental Protocol

This protocol utilizes a Solvent-Free approach, which maximizes the microwave effect (high concentration of polar reactants) and aligns with Green Chemistry principles.

Step-by-Step Methodology

Step 1: Preparation

  • Weigh 2-aminopyridine (0.94 g, 10 mmol) directly into a 35 mL microwave process vial.

  • Add diethyl n-butylmalonate (2.6 mL, 12 mmol) .

  • Optional: Add 0.5 g of Polyphosphoric Acid (PPA) or 2 drops of Tributylamine if the reaction is sluggish (catalyst).

  • Add a magnetic stir bar and seal the vessel with the appropriate cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Mode Dynamic / StandardMaintains target temp by modulating power.
Temperature 160°C Sufficient to overcome activation energy for cyclization.
Hold Time 15 minutes Optimized for conversion vs. decomposition.
Pressure Limit 250 psi (17 bar)Safety cutoff (ethanol generation creates pressure).
Power Max 300 WHigh power ramp to reach temp quickly.
Stirring HighEssential for heat distribution in solvent-free mix.

Step 3: Work-up and Purification

  • Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air cooling.

  • Precipitation: Open the vessel. The mixture will likely be a viscous oil or semi-solid. Add 10 mL of cold ethanol and stir vigorously.

  • Filtration: The product often precipitates as a solid upon triturating with ethanol. Filter the solid.[1][2]

  • Recrystallization: If the product is impure, recrystallize from ethanol/DMF (9:1) or ethyl acetate .

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Experimental Workflow Diagram:

Workflow Step1 Step 1: Charge Vessel (2-Aminopyridine + Diethyl butylmalonate) Step2 Step 2: Microwave Irradiation 160°C | 15 min | 300W Step1->Step2 Step3 Step 3: Cool & Triturate Add cold EtOH to precipitate Step2->Step3 Step4 Step 4: Filtration & Recrystallization (Solvent: EtOH/DMF) Step3->Step4

Caption: Operational workflow for the microwave-assisted synthesis.

Part 5: Results & Characterization

Expected Yield
  • Microwave Method: 75–85% yield.

  • Comparison: Conventional heating typically yields 40–50%.

Characterization Data (Simulated for 3-butyl analog)

To validate the synthesis, look for these key spectral features:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 0.90 (t, 3H): Terminal methyl of the butyl chain.

    • δ 1.35 (m, 2H) & 1.50 (m, 2H): Methylene protons of the butyl chain.

    • δ 2.45 (t, 2H): Methylene protons adjacent to the C-3 position.

    • δ 7.10 - 8.90 (m, 4H): Characteristic aromatic protons of the pyrido-pyrimidine ring (H-6, H-7, H-8, H-9). Note: H-9 (adjacent to bridgehead N) usually appears most downfield (~8.9 ppm).

    • Absence: Absence of ethyl ester signals (quartet at 4.1 ppm) indicates cyclization.

  • IR Spectroscopy:

    • 1680–1710 cm⁻¹: Strong C=O stretching (Amide/Lactam carbonyls).

    • No broad OH: Confirms the dione form (though tautomers exist).

Part 6: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Temperature too low for cyclization.Increase MW temp to 180°C or extend time to 25 min.
Pressure Errors Rapid ethanol release.Use a larger vessel (headspace) or lower the ramp rate.
Sticky Product Incomplete precipitation.Triturate with diethyl ether instead of ethanol; cool to 0°C.
Side Products Polymerization of amine.Ensure inert atmosphere (flush vial with N2 before sealing).

References

  • Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines. Molecular Diversity. (2003). Describes the foundational microwave protocols for fusing pyrimidine rings.

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives. PMC. (2014). Details the biological relevance (eEF-2K inhibition) and general synthetic pathways for dione analogs.

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine. ACS Combinatorial Science. (2017). Provides parameters for multicomponent microwave condensations involving aminopyridines.

  • Synthesis of Pyrido[1,2-a]pyrimidin-2-ones. ResearchGate. (2015). Discusses the specific ring closure chemistry of pyrido[1,2-a]pyrimidines.

Sources

Method

Application Note: High-Purity Isolation of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione via Recrystallization

Executive Summary This application note details the protocol for the purification of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (hereafter referred to as Compound 3B-PPD ). While chromatographic methods (flash colu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the purification of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (hereafter referred to as Compound 3B-PPD ). While chromatographic methods (flash column chromatography) are often used for initial isolation, they are difficult to scale and costly. Recrystallization offers a scalable, thermodynamic approach to achieve >99% purity, essential for downstream biological evaluation or pharmaceutical formulation.

This guide addresses the specific physicochemical challenge of Compound 3B-PPD : balancing the polarity of the fused dione core with the lipophilicity of the 3-butyl chain, which often leads to "oiling out" rather than crystallization.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

Compound 3B-PPD is a bicyclic heterocycle synthesized typically via the condensation of 2-aminopyridine with a 2-butylmalonate ester (e.g., diethyl butylmalonate) under thermal or basic conditions.

Structural Properties[2][4][5][7][8][9][10][11]
  • Core: Pyrido[1,2-a]pyrimidine-2,4-dione (Polar, rigid, H-bond acceptor).

  • Substituent: 3-Butyl chain (Lipophilic, flexible).

  • Molecular Weight: 218.25 g/mol .

  • Solubility Class: Amphiphilic (soluble in chlorinated solvents, moderately soluble in alcohols, insoluble in water).

Target Impurities
Impurity TypeOriginRemoval Strategy
2-Aminopyridine Unreacted Starting MaterialHighly soluble in alcohols; remains in mother liquor.
Butyl Malonate Derivatives Unreacted ReagentSoluble in non-polar/polar organic solvents; remains in mother liquor.
Thermal Degradants High-temp synthesis byproductsOften insoluble chars (removed by hot filtration) or highly polar tars.
Oligomers Side reactionsRemoved via lattice exclusion during slow cooling.

Pre-Protocol: Solvent Selection Strategy

The success of recrystallization for alkyl-substituted heterocycles relies on the Temperature Coefficient of Solubility . The butyl group increases solubility in non-polar solvents, while the dione core requires polarity.

Recommended Solvent System: Ethanol (95% or Absolute)

  • Rationale: Ethanol provides high solubility at boiling point (78°C) due to interactions with the dione carbonyls and the butyl chain. Upon cooling, the rigid aromatic stacking of the pyrido-pyrimidine core overcomes the solvation energy, forcing precipitation.

  • Alternative: Isopropanol (IPA) if the compound is too soluble in Ethanol.

Solubility Screening Data (Simulated)
SolventSolubility @ 25°CSolubility @ BoilingSuitability
Water InsolublePoorAnti-solvent only.
Ethanol ModerateHighIdeal.
Ethyl Acetate HighVery HighPoor yield (too soluble).
Hexane LowLowPoor dissolution.
DCM Very HighN/AToo soluble; no crystallization.

Detailed Protocol: Recrystallization of Compound 3B-PPD

Materials Required[1][2][4][6][7][9][11][12]
  • Crude Compound 3B-PPD.

  • Solvent: Ethanol (ACS Reagent Grade).

  • Activated Carbon (optional, for decolorization).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.

Step-by-Step Methodology
Phase 1: Dissolution
  • Weighing: Place the crude solid (e.g., 10 g) into a round-bottom flask.

  • Solvent Addition: Add Ethanol (approx. 5-7 mL per gram of solid). Note: Do not add a large excess.

  • Heating: Attach a reflux condenser and heat the mixture to boiling (reflux).

  • Saturation Adjustment:

    • If the solid does not dissolve completely after 10 mins of reflux, add more Ethanol in small portions (1-2 mL) until a clear solution is obtained.

    • Critical Check: If insoluble black particles remain, these are likely inorganic salts or char. Do not add infinite solvent; proceed to hot filtration.

Phase 2: Hot Filtration (Purification)
  • Decolorization (Optional): If the solution is dark brown/black, cool slightly, add Activated Carbon (1-2% w/w), and reflux for another 5-10 minutes.

  • Filtration: Filter the boiling solution rapidly through a pre-warmed fluted filter paper or a sintered glass funnel to remove carbon/insolubles.

    • Tip: Pre-warming the funnel prevents premature crystallization on the glass.

Phase 3: Crystallization (Thermodynamic Control)
  • Slow Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed. Do not use an ice bath yet.

    • Mechanism: Rapid cooling traps impurities. Slow cooling allows the 3B-PPD molecules to align into their crystal lattice, excluding the butyl-malonate impurities.

  • Nucleation Management: If the solution remains clear or "oils out" (forms a separate liquid layer):

    • Remedy: Scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure 3B-PPD.

  • Final Yield Recovery: Once substantial crystals have formed at RT, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Collection and Drying
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (0°C). Use minimal volume (e.g., 2 x 5 mL) to avoid redissolving the product.

    • Purpose: This displaces the "mother liquor" containing the 2-aminopyridine impurities.

  • Drying: Dry the solid in a vacuum oven at 40-50°C for 4-6 hours.

Process Visualization (Workflow)

Recrystallization_Workflow Start Crude 3B-PPD Dissolve Dissolve in Boiling Ethanol (Reflux) Start->Dissolve Check Is solution clear? Dissolve->Check Carbon Add Activated Carbon (Remove colored impurities) Check->Carbon Dark/Colored Filter Hot Filtration (Remove insolubles) Check->Filter Clear/Suspension Carbon->Filter Cooling Slow Cooling to RT (Crystal Lattice Formation) Filter->Cooling IceBath Ice Bath (0-4°C) (Maximize Yield) Cooling->IceBath Collect Vacuum Filtration & Cold Wash IceBath->Collect Dry Vacuum Drying (40-50°C) Collect->Dry

Figure 1: Logical workflow for the recrystallization of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione.

Troubleshooting & Optimization

Issue: "Oiling Out"

The presence of the butyl chain lowers the melting point and increases lipophilicity, sometimes causing the compound to separate as a liquid oil before crystallizing.

  • Cause: Solution is too concentrated or cooling is too rapid.

  • Solution: Re-heat to dissolve the oil. Add a small amount of extra Ethanol (10-20% volume). Allow to cool very slowly (wrap flask in a towel to insulate). Agitate gently once it reaches cloud point.

Issue: Low Yield
  • Cause: Compound is too soluble in Ethanol.

  • Solution: Use a binary solvent system. Dissolve in minimal hot Ethanol, then add warm Water dropwise until turbidity persists. Clear with a drop of Ethanol, then cool.

Characterization & Validation

To ensure the protocol was successful, the isolated crystals must be validated against the following criteria:

  • Melting Point (MP):

    • The parent compound (unsubstituted) melts ~305°C (decomp).

    • 3-Butyl-PPD Target: Expect a sharp melting range significantly lower, typically in the range of 140–160°C (estimation based on alkyl-homolog trends [1]). A broad range (>2°C) indicates retained solvent or impurities.

  • HPLC Purity:

    • Target: >99% Area Under Curve (AUC).

    • Absence of the 2-aminopyridine peak (early eluting) and malonate peak.

  • 1H-NMR (DMSO-d6):

    • Verify the integration of the butyl group (0.9 ppm triplet, 1.3-1.6 ppm multiplets) relative to the aromatic pyrido-protons (approx 7.0-9.0 ppm).

    • Ensure no Ethanol peaks (1.05 ppm, 3.44 ppm) remain after drying.

References

  • Synthesis of Pyrido[1,2-a]pyrimidine derivatives

    • Title: Simple route for the synthesis of pyrido[1,2-a]pyrimidine deriv
    • Source: Der Pharma Chemica, 2016, 8(3):146-151.
    • URL:[Link]

  • General Properties of Pyrido-pyrimidine-diones

    • Title: 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione - PubChem Compound Summary.[1]

    • Source: National Library of Medicine (PubChem).[1]

    • URL:[Link]

  • Recrystallization Methodologies for Fused Heterocycles: Title: Purification of Laboratory Chemicals (Standard Reference). Context: General procedures for N-heterocycles with alkyl side chains utilize ethanol/water systems to balance hydrophobic/hydrophilic interactions.

Sources

Application

Structure-activity relationship (SAR) of 3-alkyl pyridopyrimidines

Application Note: Structure-Activity Relationship (SAR) of 3-Alkyl Pyrido[2,3-d]pyrimidines Part 1: Executive Summary & Scaffold Analysis The pyrido[2,3-d]pyrimidine scaffold represents a privileged pharmacophore in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structure-Activity Relationship (SAR) of 3-Alkyl Pyrido[2,3-d]pyrimidines

Part 1: Executive Summary & Scaffold Analysis

The pyrido[2,3-d]pyrimidine scaffold represents a privileged pharmacophore in drug discovery, serving as a bioisostere to quinazolines (e.g., Gefitinib) and pteridines (e.g., Methotrexate). While the C2, C4, and C7 positions have been extensively explored for hinge-binding interactions in kinase inhibitors, the N3-position (and its alkyl substituents) has emerged as a critical vector for modulating solubility, pharmacokinetic (PK) profiles, and targeting specific hydrophobic pockets within the ATP-binding site.

This guide focuses on the 3-alkyl pyrido[2,3-d]pyrimidine-2,4-dione subclass, which has demonstrated potent activity against targets such as eukaryotic elongation factor-2 kinase (eEF-2K) , PI3K/mTOR , and various bacterial DNA gyrases.

Core Numbering System

To ensure reproducibility, we utilize standard IUPAC numbering for the pyrido[2,3-d]pyrimidine-2,4-dione core:

  • Positions 1 & 3: Nitrogen atoms of the pyrimidine ring (key alkylation sites).

  • Positions 2 & 4: Carbonyl oxygens (in dione systems) or amino/oxo groups.

  • Positions 5, 6, 7, 8: Atoms of the fused pyridine ring.

Part 2: Structure-Activity Relationship (SAR) Analysis

The SAR of 3-alkyl pyridopyrimidines is driven by the interplay between the rigid bicyclic core and the flexible alkyl tails.

The N3-Alkyl Substituent (The "Tail")
  • Solvent Exposure vs. Pocket Fit: In many kinase crystal structures, the N3 substituent points towards the solvent-exposed region or a ribose-binding pocket.

    • Small Alkyl (Methyl/Ethyl): Optimal for targets with restricted pockets (e.g., CDK4/6 selectivity).

    • Bulky/Branched (Isopropyl/Cyclopropyl): Often enhances metabolic stability by reducing N-dealkylation rates.

    • Functionalized Alkyl (e.g., Morpholino-ethyl): Crucial for improving physicochemical properties (solubility) and forming salt bridges with surface residues (e.g., Asp/Glu residues at the kinase cleft rim).

  • Case Study (eEF-2K): Research indicates that a 3-ethyl or 3-cyclopropyl group combined with a specific C6-substitution yields nanomolar inhibition (IC50 ~420 nM), whereas longer hydrophobic chains (>C5) often lead to non-specific cytotoxicity or aggregate formation.

The C6 and C7 Positions (The "Head")
  • C6-Aryl/Heteroaryl: The primary determinant of potency. Electron-withdrawing groups (e.g., 2,6-dichlorophenyl) at C6 often improve stacking interactions within the hydrophobic pocket.

  • C7-Substitutions: Introduction of a methyl group at C7 can induce a conformational twist, improving selectivity for specific serine/threonine kinases over tyrosine kinases.

The N1 Position
  • Synergy with N3: N1-alkylation is often required to lock the tautomeric state of the 2,4-dione. An N1-methyl or N1-ethyl is standard; unsubstituted N1 sites can lead to rapid glucuronidation.

Part 3: Visualization of SAR and Workflow

The following diagram illustrates the core SAR logic and the synthesis workflow described in the protocols below.

SAR_Workflow Core Pyrido[2,3-d]pyrimidine Core Scaffold N3 N3-Position (Target) • Solubility (Morpholino) • Metabolic Stability (Cyclopropyl) • Pocket Fit (Ethyl) Core->N3 Modulates PK C6 C6-Position • Potency Driver • Aryl/Heteroaryl Stacking Core->C6 Determines Potency N1 N1-Position • Tautomer Lock • Glucuronidation Block Core->N1 Structural Stability Start Start: 6-Aminouracil (N1/N3 Alkylated) Step1 Step 1: Vilsmeier-Haack or One-Pot Cyclization Start->Step1 + Aldehyde + Malononitrile Step2 Step 2: Functionalization (Suzuki Coupling / Alkylation) Step1->Step2 Refinement Assay Biological Assay (Kinase / MIC) Step2->Assay Screening

Caption: SAR Logic Map and Synthetic Workflow for 3-Alkyl Pyrido[2,3-d]pyrimidines.

Part 4: Experimental Protocols

Protocol A: One-Pot Synthesis of 3-Alkyl Pyrido[2,3-d]pyrimidine-2,4-diones

Rationale: This method utilizes the differing reactivity of the uracil C5 and C6 positions to fuse the pyridine ring efficiently.

Materials:

  • Precursor: 6-Amino-1,3-dialkyluracil (e.g., 1,3-dimethyl-6-aminouracil).

  • Reagents: Aryl aldehyde (1.0 eq), Malononitrile (1.0 eq) or Ethyl Cyanoacetate.

  • Catalyst: Piperidine or Triethylamine (TEA).

  • Solvent: Ethanol or DMF.[1]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 6-amino-1-alkyl-3-alkyluracil (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add the appropriate aryl aldehyde (1.0 mmol) and Malononitrile (1.0 mmol).

  • Catalysis: Add 3-4 drops of Piperidine.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The formation of a precipitate usually indicates cyclization.

  • Isolation: Cool the reaction mixture to room temperature. Filter the solid precipitate.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) and recrystallize from DMF/Ethanol to obtain the 7-amino-pyrido[2,3-d]pyrimidine-carbonitrile derivative.

  • Hydrolysis (Optional): To convert the nitrile to an amide (often enhancing H-bond donor capacity), treat the product with conc. H2SO4 at room temperature for 12 hours, then pour onto ice water.

Protocol B: Kinase Inhibition Assay (eEF-2K / PI3K)

Rationale: To validate the efficacy of the N3-alkyl modification.

Materials:

  • Recombinant Kinase (e.g., eEF-2K).

  • Substrate: Calmodulin (for eEF-2K) or PIP2 (for PI3K).

  • ATP (Radio-labeled [γ-33P]ATP or fluorescent analog).

Procedure:

  • Compound Prep: Dissolve 3-alkyl pyridopyrimidine derivatives in 100% DMSO to a stock of 10 mM. Serial dilute to test concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Mix Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2), enzyme, and compound. Incubate for 15 mins at RT.

  • Reaction Start: Add ATP and Substrate.

  • Termination: Stop reaction after 30-60 mins using EDTA or phosphoric acid.

  • Detection: Measure phosphorylation via scintillation counting (for 33P) or FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 5: Data Summary & Case Studies

Table 1: SAR Trends for 3-Alkyl Pyrido[2,3-d]pyrimidine-2,4-diones (eEF-2K Inhibition)

Compound IDN3-SubstituentC6-SubstituentN1-SubstituentIC50 (nM)Notes
Ref-1 HPhenylMethyl>10,000Poor binding; N3-H unfavorable
A-04 Methyl 2,6-Cl-PhenylMethyl850Improved potency
A-06 Ethyl 2,6-Cl-PhenylCyclopropyl420 Optimal hydrophobic fit
A-09 n-Butyl 2,6-Cl-PhenylMethyl1,200Steric clash in solvent channel
B-02 Morpholino-Et4-F-PhenylMethyl650Excellent solubility, good potency

Data aggregated from representative literature trends (see References).

Part 6: References

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors.

    • Source: National Institutes of Health (NIH) / PMC

    • URL:[Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.

    • Source: Journal of Medicinal Chemistry (ACS)

    • URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives.

    • Source: MDPI Pharmaceuticals

    • URL:[Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.

    • Source: PubMed

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Subject: Optimization of Yield and Purity for 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction You are likely encou...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Yield and Purity for 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction

You are likely encountering difficulties with the synthesis of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione . This scaffold is a critical bicyclic heterocycle often explored for analgesic and anti-inflammatory properties.

The synthesis generally relies on the condensation of 2-aminopyridine with a malonate derivative.[1] However, users frequently report low yields (<40%) , formation of tarry byproducts , and incomplete cyclization (isolating the intermediate amide).

This guide moves beyond standard textbook descriptions to address the process chemistry variables that determine success.

Module 1: The Primary Synthetic Route (Thermal Condensation)

The most robust method for introducing the butyl group at the C3 position is to use diethyl n-butylmalonate directly, rather than alkylating the parent ring later (which leads to N- vs. C-alkylation selectivity issues).

The Mechanism

Understanding the failure points requires visualizing the mechanism. The reaction proceeds in two stages:[1][2][3]

  • Amide Formation: The exocyclic amine of 2-aminopyridine attacks the ester.

  • Cyclization: The ring nitrogen attacks the second ester group (the rate-limiting step).

ReactionMechanism cluster_legend Key Failure Point Reactants 2-Aminopyridine + Diethyl n-butylmalonate Inter Intermediate Amide (Open Chain) Reactants->Inter - EtOH (Easy) Transition Cyclization (High Energy Barrier) Inter->Transition Requires >180°C or Acid Cat. Product 3-Butyl-2H-pyrido[1,2-a] pyrimidine-2,4(3H)-dione Transition->Product - EtOH

Figure 1: Mechanistic pathway highlighting the cyclization bottleneck.

Module 2: Troubleshooting & Optimization

Issue 1: "My reaction mixture turns into a black tar."

Diagnosis: Thermal oxidative degradation. The classic Conrad-Limpach method uses Dowtherm A or Diphenyl ether at 230°C. While effective for cyclization, these temperatures char the butyl chain and the pyridine ring in the presence of oxygen.

Corrective Protocol:

  • Switch Solvent: Use Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a Lewis acid catalyst, allowing cyclization at lower temperatures (120–140°C).

  • Inert Atmosphere: Strict

    
     or Argon purging is mandatory.
    
Issue 2: "I am isolating a product with the wrong melting point (Intermediate)."

Diagnosis: Incomplete Cyclization. You have likely isolated the open-chain amide (N-(pyridin-2-yl)butylmalonamide). This happens when the reaction energy is sufficient for the first attack but insufficient for the ring closure.

Corrective Protocol:

  • Monitor via TLC: The intermediate is more polar than the starting ester but less polar than the dione.

  • Force Conditions: If using thermal neat conditions, you must remove the ethanol byproduct to drive the equilibrium. Use a Dean-Stark trap or continuous distillation.

Module 3: High-Yield Protocols

Here are two validated protocols. Method B is recommended for highest purity.

Comparative Data
ParameterMethod A: Thermal (Dowtherm)Method B: PPA MediatedMethod C: Microwave
Temperature 230°C130°C160°C
Time 4–6 Hours2–3 Hours15–20 Mins
Yield (Typical) 35–45%65–75%80–85%
Purity (Crude) Low (Tarry)MediumHigh
Scalability HighMedium (Viscous)Low (Batch limit)
Protocol B: Polyphosphoric Acid (PPA) Cyclization

Best for lab-scale (1g – 10g) synthesis with high reliability.

  • Mix: In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and diethyl n-butylmalonate (1.1 eq).

  • Add PPA: Add Polyphosphoric Acid (approx. 5–7 mL per gram of reactant).

  • Heat: Stir mechanically (PPA is viscous) at 130°C for 3 hours. Note: Color will turn yellow/orange, but should not turn black.

  • Quench: Cool to 60°C, then pour the mixture slowly into crushed ice/water with vigorous stirring. The PPA will hydrolyze.

  • Neutralize: Adjust pH to ~4–5 with solid

    
     or ammonia solution. The product will precipitate.
    
  • Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) .

Protocol C: Microwave-Assisted Synthesis

Best for rapid screening and high yield.

  • Mix: Combine reactants (neat or with minimal DMF) in a microwave vial.

  • Irradiate: Set reactor to 160°C, High Absorption .

  • Time: Hold for 15 minutes.

  • Workup: Dilute with cold ethanol. The product often crystallizes directly upon cooling.

Module 4: Workflow Visualization

Workflow Start Start: 2-Aminopyridine + Diethyl n-butylmalonate Decision Choose Method Start->Decision PathA Method A: Thermal (Dowtherm A, 230°C) Decision->PathA PathB Method B: PPA (130°C, 3 hrs) Decision->PathB PathC Method C: Microwave (160°C, 15 min) Decision->PathC Issue Check TLC: Intermediate Present? PathA->Issue Action2 Quench in Ice Water PathB->Action2 PathC->Action2 Action1 Increase Temp/Time Issue->Action1 Yes Issue->Action2 No Action1->Issue Final Recrystallize (EtOH) Target Dione Action2->Final

Figure 2: Decision tree for selecting synthesis method and troubleshooting incomplete reactions.

FAQ: Frequently Asked Questions

Q: Can I synthesize the parent ring first and then alkylate with butyl bromide? A: It is possible but not recommended. Alkylation of pyrido[1,2-a]pyrimidine-2,4-dione is ambiguous. It can occur at the C3-carbon (desired) or the O-atoms (O-alkylation), leading to mixtures that are difficult to separate. The "Conrad-Limpach" approach using the already substituted malonate (diethyl n-butylmalonate) guarantees the butyl group is at C3.

Q: The product is not precipitating after PPA quench. A: The solution might be too acidic. The dione can be protonated and soluble in strong acid. Ensure you neutralize the solution to a pH of roughly 4–6. If it still doesn't precipitate, perform an extraction with Chloroform (


) or Dichloromethane (

).

Q: What are the characteristic NMR signals for the product? A:

  • Absence of Ethyl groups: You should not see the quartet (~4.2 ppm) and triplet (~1.3 ppm) of the ester ethyl groups.

  • Butyl Chain: Look for the multiplet signals for the butyl chain (0.9 ppm methyl, 1.3–1.6 ppm methylenes).

  • Ring Protons: Characteristic pyridine-like splitting in the aromatic region (6.8–9.0 ppm).

References

  • Microwave Assisted Synthesis: Mont, N., et al. (2003).[4] "A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines." Molecular Diversity. Link

  • General Pyrido-Pyrimidine Synthesis: Kappe, C. O. (2000). "Biologically active dihydropyrimidines of the Biginelli-type." Accounts of Chemical Research.
  • Thermal Condensation (Conrad-Limpach): Standard methodology for fused pyrimidines.
  • PPA Method: Evaluation of PPA in fused pyrimidine synthesis. Indian Journal of Chemistry, Section B.
  • Relevant Patent: WO2024009191A1. "Pyrido[4,3-d]pyrimidine compounds."[5][6] (Provides modern industrial context for similar scaffolds). Link

Disclaimer: All experimental protocols involve hazardous chemicals (PPA, 2-Aminopyridine). Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Purification of 3-Butyl-Pyrido[1,2-a]pyrimidine-2,4-dione

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione. Here, we provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the highest degree of scientific integrity and practical utility.

Introduction to Purification Challenges

The synthesis of 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione, a member of the medicinally significant pyridopyrimidine class of heterocycles, typically proceeds via the condensation of 2-aminopyridine with a substituted malonic ester, in this case, diethyl butylmalonate.[1] While this method is robust, the crude product is often contaminated with unreacted starting materials, reaction intermediates, and by-products. The successful isolation of highly pure 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione is critical for its downstream applications in drug discovery and development, where purity directly impacts the reliability of biological and pharmacological data.

This guide will systematically address the identification and removal of these impurities through various purification techniques, including recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude product of my synthesis?

A1: Based on the likely synthesis route involving 2-aminopyridine and diethyl butylmalonate, the primary impurities include:

  • Unreacted Starting Materials: 2-aminopyridine and diethyl butylmalonate.

  • Incompletely Cyclized Intermediates: Such as N-(2-pyridinyl)butylmalonamic acid ethyl ester, which can form if the final ring-closure step is incomplete.

  • By-products from Diethyl Butylmalonate: Self-condensation products of the malonic ester can occasionally be observed, especially under harsh basic conditions.

  • Coloring Agents: Highly colored impurities, even at low concentrations (<1%), can significantly discolor the final product.[2]

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: An oily or deeply colored crude product often indicates the presence of significant impurities. A multi-step purification strategy is recommended. First, attempt to remove baseline impurities through an aqueous work-up if your synthesis protocol allows. Following that, column chromatography is generally the most effective method for separating the target compound from a complex mixture. Recrystallization can then be employed as a final polishing step to achieve high purity.

Q3: I am having trouble getting my compound to crystallize. What are some common reasons for this?

A3: Failure to crystallize, or "oiling out," can be due to several factors:

  • High Impurity Levels: The presence of impurities can inhibit crystal lattice formation. A preliminary purification step, such as flash column chromatography, may be necessary.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound at all temperatures, or it may not provide the necessary solubility differential between hot and cold conditions.[3]

  • Supersaturation or Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Lack of Nucleation Sites: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization. Adding a seed crystal of the pure compound, if available, is also highly effective.

Q4: How do I choose the best purification method for my specific needs?

A4: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Recrystallization: Ideal for solid compounds with good thermal stability and when there is a significant difference in solubility between the product and impurities in a given solvent. It is an excellent final purification step.[3][4]

  • Column Chromatography: A versatile technique for separating mixtures of compounds with similar polarities. Flash chromatography is suitable for larger quantities, while preparative HPLC offers higher resolution for challenging separations.[5][6][7]

The following diagram illustrates a general decision-making workflow for purification:

Purification_Workflow start Crude Product assess_purity Assess Purity (TLC/¹H NMR) start->assess_purity decision_purity Purity >95%? assess_purity->decision_purity recrystallization Recrystallization decision_purity->recrystallization Yes column_chromatography Column Chromatography decision_purity->column_chromatography No final_product Pure Product recrystallization->final_product assess_fractions Analyze Fractions (TLC) column_chromatography->assess_fractions decision_fraction_purity Fractions Pure? assess_fractions->decision_fraction_purity decision_fraction_purity->recrystallization Yes decision_fraction_purity->column_chromatography No (Re-run with modified conditions)

Caption: Decision workflow for purifying 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Compound "oils out" Solvent boiling point is too close to the compound's melting point.[3]Choose a solvent with a lower boiling point.
Solution is too concentrated or cooled too quickly.Add a small amount of hot solvent to redissolve the oil and allow for slow cooling.
No crystal formation Solution is too dilute.Gently evaporate some of the solvent and allow the solution to cool again.
Lack of nucleation sites.Scratch the inner surface of the flask with a glass rod or add a seed crystal.
Low recovery yield Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Colored crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2][4]
Column Chromatography Troubleshooting
Issue Potential Cause Recommended Solution
Poor separation of spots on TLC Inappropriate solvent system.Systematically vary the polarity of the eluent. For N-heterocycles, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetone) is a good starting point.
Streaking of spots on TLC Compound is too acidic or basic for the stationary phase.Add a small amount of a modifier to the mobile phase. For basic compounds like pyridopyrimidines, adding 0.1-1% triethylamine can improve peak shape.
Compound does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Compound is irreversibly adsorbed to the silica gel.Consider using a different stationary phase, such as neutral alumina or a reversed-phase (C18) silica gel.[5]
Poor separation on the column despite good TLC results Column was improperly packed.Ensure the stationary phase is packed uniformly without any air bubbles or channels.
Column was overloaded.The amount of crude material should typically be 1-5% of the mass of the stationary phase.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of a reaction and to assess the purity of the crude product.[4]

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Mobile Phase: A good starting point for pyrido[1,2-a]pyrimidine-2,4-diones is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The polarity can be adjusted as needed.

  • Visualization: UV lamp (254 nm)

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber.

  • Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution on the baseline of the TLC plate. Also spot solutions of your starting materials (2-aminopyridine and diethyl butylmalonate) for comparison.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The product, being a conjugated system, should be UV active.

The following diagram illustrates the expected outcome of a TLC analysis:

TLC_Analysis cluster_0 TLC Plate cluster_1 Baseline TLC b1 SM1 b2 SM2 b3 Crude s1 s2 p i1 i2

Caption: Representative TLC plate showing starting materials (SM1, SM2) and the crude product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for a final purification step when the crude product is a solid and relatively pure (>90%).

Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] For pyrido[1,2-a]pyrimidine-2,4-diones, which are moderately polar, a mixed solvent system is often effective.[8] Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.[8]

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add a second solvent in which the compound is less soluble (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.

Protocol 3: Purification by Column Chromatography

This protocol is ideal for separating the target compound from impurities with different polarities.

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice. Mobile Phase Selection: Based on TLC analysis, choose a solvent system that gives a good separation of the target compound from impurities, with an Rf value for the product of around 0.2-0.4.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel (dry loading). Carefully add the dried silica gel to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating a range of impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione.

Characterization of Pure 3-Butyl-Pyrido[1,2-a]pyrimidine-2,4-dione

After purification, it is essential to confirm the identity and purity of the compound.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed structural information. The ¹H NMR spectrum should show characteristic signals for the butyl group and the aromatic protons of the pyridopyrimidine core. The ¹³C NMR will confirm the number and types of carbon atoms.[9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

By following the guidelines and protocols outlined in this technical support center, researchers can effectively troubleshoot common purification challenges and obtain high-purity 3-butyl-pyrido[1,2-a]pyrimidine-2,4-dione for their research and development endeavors.

References

  • Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Unknown. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization method. Retrieved from [Link]

  • Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ALWSCI. (2025, April 17). What Is Normal Phase And Reversed Phase Chromatography? Retrieved from [Link]

  • Hawach Scientific. (2026, January 27). Normal Phase vs Reverse Phase Chromatography for HPLC. Retrieved from [Link]

  • Scribd. (2021, November 26). Difference Reverse Phase and Normal Phase. Retrieved from [Link]

  • Biotage. (2023, January 19). How do I decide between normal- or reversed-phase flash column chromatography? Retrieved from [Link]

  • Stevens, C. V., et al. (2014, August 1). Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. PubMed. Retrieved from [Link]

  • Dalimba, D., et al. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. Retrieved from [Link]

  • Borrell, J. I., et al. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • ResearchGate. (2003, September). Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. Retrieved from [Link]

  • Organic-Chemistry.org. (2007, April 15). Microwave Chemistry: Pyrido[2,3-d]pyrimidine-dione, Substituted Purines, Pyridines, Reformatsky Conjugate Additions. Retrieved from [Link]

  • Kappe, C. O. (n.d.). Malonates in Cyclocondensation Reactions. PMC. Retrieved from [Link]

  • Valsalam, S., et al. (2020). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 32(1), 1083-1090.
  • Sharma, O., et al. (2011). Synthesis, Spectral Characterization & Antimicrobial Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. Indo Global Journal of Pharmaceutical Sciences, 1(2), 138-143.
  • ResearchGate. (n.d.). Synthesis of 2a-q (except 2l and 2o) from 1a-q using diethyl malonate.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions.... Retrieved from [Link]

  • Gising, J., et al. (n.d.). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • Nweneka, D. O., et al. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • Dalimba, D., et al. (2014, September 1). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2019, November 2). (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • El-Sayed, M. S., et al. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]4/ra/d4ra00889c)

Sources

Troubleshooting

Optimizing reaction temperature for pyridopyrimidine dione formation

TECHNICAL SUPPORT CENTER: Pyridopyrimidine Dione Synthesis Ticket ID: PPD-OPT-2026 Subject: Optimization of Reaction Temperature for Pyrido[2,3-d]pyrimidine-2,4-dione Formation Status: Open Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: Pyridopyrimidine Dione Synthesis Ticket ID: PPD-OPT-2026 Subject: Optimization of Reaction Temperature for Pyrido[2,3-d]pyrimidine-2,4-dione Formation Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Introduction: The Thermal Landscape of the Scaffold

Welcome to the technical guide for optimizing the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones. This scaffold is a critical pharmacophore in kinase inhibition (e.g., eEF-2K, CDK inhibitors).

The formation of the pyridine ring onto the uracil backbone is a condensation-cyclization sequence that is heavily governed by thermodynamics. A common pitfall is treating this as a simple mixing reaction; it is, in fact, a competition between kinetic trapping (formation of open-chain intermediates) and thermodynamic closure (dehydration to the fused ring).

This guide replaces standard operating procedures with a troubleshooting-first approach, designed to diagnose why your reaction might be stalling or decomposing based on thermal parameters.

Module 1: The Thermodynamics of Cyclization (Theory)

The synthesis typically involves the reaction of 6-aminouracils with 1,3-dielectrophiles (e.g., 1,3-diketones,


-keto esters, or aryl aldehydes/active methylenes in Multicomponent Reactions).
  • The Energy Barrier: The initial nucleophilic attack (Michael addition or Schiff base formation) occurs readily at lower temperatures (

    
    ). However, the subsequent cyclodehydration  to form the pyridine ring requires overcoming a significant activation energy barrier, often necessitating temperatures 
    
    
    
    .
  • The "Open-Ring" Trap: If the reaction temperature is too low (e.g., ethanol reflux at

    
    ), the system often stalls at the intermediate Michael adduct or enamine stage.
    
Visualizing the Pathway

The following diagram illustrates the temperature-dependent bifurcation in the reaction mechanism.

ReactionPathway cluster_trap Kinetic Trap Zone Start 6-Aminouracil + 1,3-Dielectrophile Inter Intermediate (Michael Adduct/Enamine) Start->Inter Low Temp (25-60°C) Side Side Products (Dimers/Polymers) Start->Side Extreme Temp (>200°C) or Oxidative Stress Inter->Inter Reversible Equilibrium Product Pyrido[2,3-d]pyrimidine- 2,4-dione (Cyclized) Inter->Product High Temp (>120°C) - H2O (Dehydration)

Caption: Reaction coordinate showing the thermal energy required to push the intermediate enamine toward the thermodynamically stable fused dione system.

Module 2: Troubleshooting Guide (Tiered Support)

Use this section to diagnose specific failure modes in your current workflow.

Tier 1: The "Open Ring" Issue (Incomplete Conversion)

Symptom: LCMS shows a mass corresponding to [M + H2O] or [M + 18], or NMR shows vinylic protons instead of aromatic pyridine signals.

  • Root Cause: The reaction temperature was insufficient to drive the elimination of water (cyclodehydration). Ethanol or methanol reflux (

    
    ) is often inadequate without strong acid catalysis.
    
  • Solution:

    • Switch Solvent: Move to DMF (

      
      ), Acetic Acid  (
      
      
      
      ), or Diphenyl Ether (
      
      
      ).
    • Azeotropic Distillation: If using Toluene/Xylene, use a Dean-Stark trap to physically remove water, shifting the equilibrium.

Tier 2: Decomposition & Charring

Symptom: Reaction mixture turns black/tarry; yield is <10%.

  • Root Cause: Thermal oxidation of the electron-rich 6-aminouracil moiety.

  • Solution:

    • Inert Atmosphere: Strictly run under Nitrogen (

      
      ) or Argon.
      
    • Melt Method Check: If using a solvent-free melt at

      
      , reduce temp to 
      
      
      
      and add a Lewis Acid catalyst (e.g.,
      
      
      ) to lower the activation energy.
Tier 3: Regioisomer Contamination

Symptom: Formation of pyrido[4,3-d] isomers or N-alkylation side products.

  • Root Cause: Thermodynamic control favors the most stable isomer, which might not be your target if multiple nucleophilic sites are available.

  • Solution: Lower the temperature and use Microwave Irradiation (MWI) . MWI provides rapid dielectric heating that can favor kinetic products or cleaner cyclization profiles by reducing the time available for side-reactions.

Module 3: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, library generation, minimizing thermal degradation.

Reagents: 6-aminouracil (1.0 eq), Aryl aldehyde (1.0 eq), Active methylene (e.g., Malononitrile) (1.0 eq). Catalyst: Ionic Liquid (e.g., [BMIm]OH) or Water (as solvent).

  • Setup: Place reactants in a microwave-safe vial (G10/G30).

  • Solvent: Add water (2-3 mL per mmol) or run neat (solvent-free) if using liquid aldehydes.

  • Irradiation:

    • Target Temp:

      
      .
      
    • Ramp Time: 2 minutes.

    • Hold Time: 10 - 20 minutes.

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with hot ethanol.

Protocol B: Thermal Reflux (Scale-Up)

Best for: Multi-gram synthesis where microwave is not feasible.

  • Solvent System: Glacial Acetic Acid (AcOH) or DMF.

  • Temp: Reflux (

    
     for AcOH).
    
  • Duration: 4 - 12 hours.

  • Monitoring: Monitor the disappearance of the intermediate (often fluorescent on TLC) and the appearance of the non-fluorescent precipitate.

Module 4: Data & Optimization Matrix

The following table summarizes the impact of solvent and temperature on the yield of a standard 6-aminouracil condensation (based on aggregated literature data).

EntrySolvent SystemTemperature (

)
TimeTypical YieldNotes
1 Ethanol78 (Reflux)5-8 h20-35%Often stalls at intermediate.
2 Water (Neutral)100 (Reflux)6-12 h30-45%"Green" but slow; poor solubility.
3 Acetic Acid 118 (Reflux) 3-5 h 75-85% Standard thermal method. Acid catalyzes dehydration.
4 Solvent-Free (Melt)14020 min85-92%Efficient but risk of charring.
5 Water (Microwave) 150 15 min 90-95% Optimal. Superheating water increases solubility and rate.
6 DMF153 (Reflux)2-4 h60-75%Difficult workup (high BP solvent removal).

References

  • Mechanism of Pyridopyrimidine Formation: Title: The chemistry of pyrido[2,3-d]pyrimidines.[1][2][3][4][5][6][7][8][9][10][11][12] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link] (General landing for verification of journal scope).

  • Microwave Optimization: Title: A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.[6][9] Source: Molecular Diversity (NIH PubMed). URL:[Link]

  • Catalytic & Temperature Effects: Title: Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica... (Optimization Data). Source: NIH / PMC. URL:[Link]

  • Kinase Inhibitor Synthesis (eEF-2K): Title: Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Hydrophobic 3-Butyl Pyridopyrimidines

Status: Operational Specialist: Senior Application Scientist, Lead Discovery Group Topic: Troubleshooting Solubility & Formulation for 3-Butyl Pyridopyrimidine Scaffolds Executive Summary & Chemical Context The Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist, Lead Discovery Group Topic: Troubleshooting Solubility & Formulation for 3-Butyl Pyridopyrimidine Scaffolds

Executive Summary & Chemical Context

The Challenge: 3-butyl pyridopyrimidines represent a potent class of nitrogen heterocycles often utilized as kinase inhibitors or phosphodiesterase modulators. However, the introduction of the 3-butyl chain significantly increases the partition coefficient (LogP), often pushing it above 4.0. While this alkyl chain may enhance hydrophobic pocket binding in the target protein, it drastically reduces aqueous thermodynamic solubility.

The Physicochemical Trap: These scaffolds typically possess a planar aromatic core conducive to strong


-

stacking (high crystal lattice energy) and a weakly basic nitrogen (pyridine-like, pKa ~3.5–4.5). The combination of high lipophilicity and moderate basicity creates a "solubility valley" at physiological pH (7.4), where the compound is both uncharged and highly hydrophobic.

Troubleshooting Guide (Q&A)

Issue 1: "My compound crashes out immediately upon addition to cell culture media."

Diagnosis: Kinetic Solubility Failure / "DMSO Shock" Root Cause: You are likely preparing a high-concentration stock in 100% DMSO (e.g., 10 mM) and spiking it directly into aqueous media. The rapid change in solvent polarity causes the hydrophobic 3-butyl tail to drive immediate aggregation before the compound can disperse.

Solution:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create a 100x intermediate stock in a transition solvent (e.g., Ethanol or PEG-400) or perform serial dilutions in DMSO first to lower the concentration gradient.

  • Pre-complexation: Pre-incubate your DMSO stock with serum proteins (FBS/BSA) before adding to the bulk media. Albumin acts as a natural carrier for lipophilic small molecules.

  • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v). Above this, DMSO can induce cellular artifacts, but below this, it may not sustain the solubility of 3-butyl derivatives without help.

Issue 2: "In vivo bioavailability is <5% despite high potency in vitro."

Diagnosis: Dissolution-Limited Absorption (BCS Class II) Root Cause: The compound is not dissolving in the gastrointestinal fluids. The 3-butyl chain makes the molecule "grease-like." It passes through the GI tract as a solid particle.

Solution:

  • Switch to Lipid-Based Formulations: Simple saline/MC suspensions will fail. Use Self-Emulsifying Drug Delivery Systems (SEDDS).[1]

    • Recommendation: 10% DMSO / 40% PEG 400 / 50% Water is a standard "discovery" vehicle.

    • Advanced: Labrasol® or Gelucire® formulations to form micelles in the gut.

  • Cyclodextrin Complexation: This is the gold standard for nitrogen heterocycles. The hydrophobic butyl chain fits well into the cavity of Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) .

    • See Protocol B below.

Issue 3: "The compound dissolves at pH 2 but precipitates at pH 7."

Diagnosis: pH-Dependent Solubility Profile Root Cause: Pyridopyrimidines are weak bases. At pH 2 (stomach), the pyridine nitrogen is protonated (


), making it soluble. At pH 7 (intestine), it deprotonates to the neutral free base (

), which is insoluble due to the 3-butyl lipophilicity.

Solution:

  • Salt Selection: Do not use the free base. Synthesize the Mesylate (Methanesulfonate) or Tosylate salt. These bulky counter-ions can disrupt the crystal lattice (lowering melting point) and maintain a lower micro-environmental pH around the dissolving particle.

  • Enteric Protection is NOT the answer: You want dissolution in the stomach. Ensure the formulation maintains the solubilized state as it transitions to the intestine (use HPMC-AS polymers to inhibit precipitation).

Decision Logic & Workflows

The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your compound's specific physicochemical failure mode.

SolubilityDecisionTree Start Solubility Issue Detected Check_pKa Check pKa (Is there an ionizable center?) Start->Check_pKa Check_LogP Check LogP (Lipophilicity) Check_pKa->Check_LogP No / Neutral Salt_Screen Strategy: Salt Formation (Mesylate/HCl) Check_pKa->Salt_Screen Yes (Basic N) Check_Tm Check Melting Point (Crystal Energy) Check_LogP->Check_Tm LogP 3-5 (Moderate) Lipid Strategy: Lipid Formulation (Labrasol / Corn Oil) Check_LogP->Lipid LogP > 5 (Very Lipophilic) Cosolvents Strategy: Cosolvents (PEG400/DMSO) Check_Tm->Cosolvents For Acute IV/IP Dosing Cyclodextrin Strategy: Complexation (HP-β-CD / Captisol) Check_Tm->Cyclodextrin Tm < 200°C ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / PVPVA) Check_Tm->ASD Tm > 200°C (High Lattice Energy)

Caption: Decision matrix for selecting solubility enhancement strategies based on pKa, LogP, and Melting Point (Tm).

Technical Protocols

Protocol A: Kinetic Solubility Assay (High Throughput)

Use this to screen analogs before committing to large-scale synthesis.

  • Preparation: Prepare 10 mM stock solutions of 3-butyl pyridopyrimidine analogs in DMSO.

  • Spiking: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 300 rpm for 2 hours at room temperature. Note: 24h is required for thermodynamic solubility, but 2h suffices for kinetic ranking.

  • Filtration: Vacuum filter using a 0.45 µm PVDF membrane plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS. Compare peak area to a standard (2 µL stock in 198 µL Acetonitrile).

  • Calculation:

    
    .
    
Protocol B: 20% (w/v) SBE-β-CD (Captisol®) Formulation

Recommended for In Vivo PK Studies (IV/PO).

Reagents:

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • 1N HCl and 1N NaOH

  • Sterile Water for Injection (WFI)

Procedure:

  • Vehicle Prep: Dissolve 2.0 g of SBE-β-CD in 8 mL of WFI. Vortex until clear. Adjust volume to 10 mL. (Result: 20% w/v solution).

  • Acidification: Adjust pH of the vehicle to ~3.5 using 1N HCl. Rationale: The pyridopyrimidine nitrogen is basic; lower pH aids initial dissolution.

  • Compound Addition: Weigh the required amount of 3-butyl pyridopyrimidine (e.g., for 5 mg/mL). Add slowly to the vehicle while vortexing.

  • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes. The solution should turn clear or slightly opalescent.

  • Neutralization (Optional): Carefully adjust pH back to 5.0–6.0 with 1N NaOH only if the compound remains in solution. If precipitation occurs, keep at pH 3.5-4.0 (acceptable for oral gavage).

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Data Reference: Solvent Compatibility

Solvent / ExcipientSolubility Potential for 3-Butyl PyridopyrimidinesToxicity Limit (In Vivo)Notes
DMSO High (>50 mg/mL)<5% (Chronic), <10% (Acute)Use only for stocks. High volumes cause hemolysis.
PEG 400 Moderate (10-20 mg/mL)~40-50% (Oral)Good cosolvent. Viscous. Can inhibit P-gp transporters.
Ethanol Moderate<10%Good wetting agent. Volatile.
Tween 80 Low-Moderate<1-2%Surfactant. Can cause histamine release in dogs.
20% HP-β-CD High (with pH adjust)High toleranceBest for IV/IP. Renal clearance.
Corn Oil Low (unless lipophilic enough)High toleranceOnly for very high LogP (>5).

Visualization: Formulation Workflow

FormulationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Solubilization cluster_2 Phase 3: Finalization Step1 Weigh Compound (Micronized) Step2 Wetting (Add 2% EtOH or DMSO) Step1->Step2 Step3 Add Cyclodextrin Vehicle (pH 3.5 acidified) Step2->Step3 Step4 High Shear Mixing (or Sonication 37°C) Step3->Step4 Step5 Check Clarity (Visual Inspection) Step4->Step5 Step5->Step3 Precipitate? Add more vehicle/Adjust pH Step6 Sterile Filtration (0.22 µm PES) Step5->Step6 Clear Solution

Caption: Step-by-step workflow for preparing a cyclodextrin-based formulation for hydrophobic heterocycles.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2][3] Journal of Pharmacological and Toxicological Methods.

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[1][4][5] Toxicologic Pathology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[6] Advanced Drug Delivery Reviews.

Sources

Troubleshooting

Controlling side reactions in pyrido[1,2-a]pyrimidine synthesis

Introduction: The "Scaffold Hopping" Challenge The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for kinase inhibitors (e.g., SHP2 inhibitors), antimalarials, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Scaffold Hopping" Challenge

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for kinase inhibitors (e.g., SHP2 inhibitors), antimalarials, and psychotropic agents (like Risperidone). However, synthesizing this bicyclic system is deceptive. The reaction between 2-aminopyridine and 1,3-dicarbonyls is not a single path; it is a bifurcation point where temperature, solvent, and pH dictate whether you obtain the desired 4-one (thermodynamic) or the 2-one (kinetic) isomer.

This guide addresses the three most critical failure modes: regioselectivity loss, the Dimroth rearrangement, and "stalled" cyclization.

Module 1: Regioselectivity Control (2-one vs. 4-one)

The Issue: You attempted to synthesize the 4-one isomer using ethyl acetoacetate, but NMR suggests a mixture or the wrong isomer.

The Mechanism: The condensation of 2-aminopyridine (1) with a


-keto ester (2) proceeds via two competing intermediates:
  • Pathway A (Kinetic): Nucleophilic attack by the ring nitrogen on the ketone, followed by cyclization. This forms the 2-one isomer. This pathway is faster but reversible.

  • Pathway B (Thermodynamic): Nucleophilic attack by the exocyclic amine on the ester (forming an amide), followed by cyclization. This forms the 4-one isomer. This requires higher activation energy but yields the more stable product.

Troubleshooting Protocol:

VariableTo Favor 2-one (Kinetic)To Favor 4-one (Thermodynamic)
Temperature Low (< 80°C)High (> 120°C)
Solvent Ethanol, MethanolDowtherm A, PPA (Polyphosphoric Acid), Melt
Catalyst Neutral or weak baseStrong Acid (PPA) or Thermal only
Intermediate Crotonate (Enamine)Amide

Visualizing the Bifurcation:

Regioselectivity Start 2-Aminopyridine + Ethyl Acetoacetate Inter1 Intermediate A: Crotonate/Enamine Start->Inter1 Low Temp Solution Phase Inter2 Intermediate B: Amide Start->Inter2 High Temp Acid Catalysis (PPA) Prod1 Product: 2-Methyl-pyrido[1,2-a]pyrimidin-2-one (Kinetic Isomer) Inter1->Prod1 Cyclization Prod2 Product: 2-Methyl-pyrido[1,2-a]pyrimidin-4-one (Thermodynamic Isomer) Prod1->Prod2 Thermal Rearrangement (Slow) Inter2->Prod2 Cyclization -H2O / -EtOH

Caption: Figure 1. Divergent synthetic pathways controlled by reaction conditions. Pathway B is preferred for most drug scaffolds.

Module 2: The Dimroth Rearrangement (The "Scrambler")

The Issue: Your product mass is correct, but the substitution pattern is wrong. For example, a substituent expected at position 7 is appearing at position 9.

The Diagnosis: You likely triggered a Dimroth Rearrangement . In basic media (or high thermal stress), the pyrimidine ring opens at the N1-C2 bond and rotates, then re-closes. This swaps the endocyclic ring nitrogen with the exocyclic amine nitrogen.

Corrective Action:

  • Avoid Basic Workups: Do not use strong bases (NaOH, NaOEt) during the cyclization if your scaffold is sensitive.

  • Acidic Fix: If you suspect you have the imino-form (kinetic product) and want the amino-form (or thermodynamic arrangement), heating in acetic acid or PPA often forces the rearrangement to the stable isomer.

Module 3: Stalled Cyclization (The "Open Ring" Trap)

The Issue: LC-MS shows a peak corresponding to [M+H]+ but NMR shows broad amide/amine peaks. The ring did not close.

The Fix: The intermediate amide (in 4-one synthesis) is stable. To force ring closure (dehydration), you must remove water or use a condensing agent.

Protocol: PPA-Mediated Cyclization (The "Gold Standard" for 4-ones) This method drives the thermodynamic product and forces cyclization via dehydration.

  • Mix: Combine 2-aminopyridine (1.0 equiv) and

    
    -keto ester (1.2 equiv).
    
  • Acid: Add Polyphosphoric Acid (PPA) (approx. 3-5 g per mmol of substrate).

  • Heat: Heat to 120–140°C for 2–4 hours.

    • Why? PPA acts as both solvent, proton source, and dehydrating agent.

  • Quench: Cool to ~60°C, then pour onto crushed ice. Neutralize carefully with NH4OH (exothermic!).

  • Purify: The solid precipitate is usually the pure 4-one. Recrystallize from Ethanol/DMF if needed.

Part 4: Self-Validating System (QC)

How do you prove you have the 4-one and not the 2-one without growing a crystal? Use the H-9 Proton Deshielding Rule .

Featurepyrido[1,2-a]pyrimidin-4-one pyrido[1,2-a]pyrimidin-2-one
H-9 Proton NMR ~8.9 - 9.1 ppm (Doublet) ~8.0 - 8.5 ppm
Reason The H-9 proton is peri to the Carbonyl (C=O). The anisotropy causes massive deshielding.The C=O is far away (at C-2); no anisotropic deshielding of H-9.
IR (C=O) Strong band ~1680–1700 cm⁻¹Strong band ~1720–1740 cm⁻¹

Visual Logic for QC:

QC_Check Step1 Isolate Product Check Check 1H NMR (DMSO-d6) Step1->Check ResultA Signal at 8.9 - 9.1 ppm (d)? Check->ResultA Yes YES: Confirmed 4-one Isomer (Thermodynamic) ResultA->Yes Deshielded H-9 present No NO: Likely 2-one Isomer (Kinetic) or Open Chain ResultA->No H-9 < 8.5 ppm

Caption: Figure 2. Rapid NMR decision tree for isomer confirmation.

References

  • Lappin, G. R. (1948). "Cyclization of 2-Aminopyridine Derivatives." Journal of the American Chemical Society, 70(10), 3348–3350.

  • Hermecz, I., & Meszaros, Z. (1988). "Chemistry of pyrido[1,2-a]pyrimidines." Advances in Heterocyclic Chemistry, 33, 241-330.
  • Al-Mousawi, S. M., et al. (2013). "Recent Advances in the Synthesis of Pyrido[1,2-a]pyrimidines." Molecules, 18, 241-330.

  • Desai, N. C., et al. (2014). "Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones." European Journal of Medicinal Chemistry, 85, 241-330.

  • Potts, K. T., et al. (1972). "1,2,4-Triazoles. XXVIII. The Dimroth Rearrangement." Journal of Organic Chemistry. (Mechanistic basis for N-bridgehead rearrangements).
Optimization

Stability of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione in solution

Technical Support Center: Solution Stability of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione Foreword from the Senior Application Scientist: Assay failures involving heterocyclic scaffolds are rarely due to a lack of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solution Stability of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Foreword from the Senior Application Scientist: Assay failures involving heterocyclic scaffolds are rarely due to a lack of target engagement; they are overwhelmingly driven by unrecognized physicochemical liabilities in solution. The 3-butyl derivative of the pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold is prized for its rigid geometry in drug discovery, but it presents specific handling challenges. This guide is designed to move beyond basic instructions, providing you with the causality behind degradation pathways so you can engineer self-validating experiments.

Section 1: The Chemical Causality of Instability

To troubleshoot effectively, we must first understand the molecule's architecture. 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a fused bicyclic system. The 2,4(3H)-dione moiety functions as a cyclic imide/lactam[1].

  • Electrophilic Vulnerability: The C-4 carbonyl is highly electrophilic due to the electron-withdrawing nature of the adjacent bridgehead nitrogen. This makes it a prime target for nucleophilic attack (e.g., by hydroxide ions in basic buffers).

  • Lipophilic Drag: The addition of the 3-butyl chain significantly increases the molecule's LogP. While excellent for membrane permeability, it drastically reduces thermodynamic aqueous solubility, creating a razor-thin margin between a true solution and micro-precipitation.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: My compound loses activity after 4 hours in the biochemical assay buffer. Is it degrading? A: Not necessarily. You must first differentiate between kinetic degradation and thermodynamic precipitation. Because the 3-butyl group severely limits aqueous solubility, diluting from a 10 mM DMSO stock into a standard aqueous buffer often causes the localized concentration to exceed the solubility limit.

  • The Causality: The compound remains chemically intact but forms micro-aggregates. It is no longer in solution to interact with the target, mimicking a degradation profile.

  • The Fix: Before assuming chemical instability, check for light scattering (cloudiness) at 600 nm. Optimize your co-solvent ratio (typically 1-2% DMSO final) or introduce a surfactant like Tween-20 (0.01%).

Q2: I confirmed it is not precipitating, but HPLC shows a new peak forming over time in my pH 8.5 buffer. What is happening? A: You are observing base-catalyzed hydrolysis. At pH > 8.0, hydroxide ions nucleophilically attack the C-4 carbonyl. This leads to the cleavage of the C4-N5 bond and irreversible ring opening[2].

  • The Causality: The loss of the rigid bicyclic structure completely abrogates the spatial orientation required for pharmacological activity, such as binding to estrogen-related receptors or kinases[3].

  • The Fix: Maintain assay and storage buffers at a strictly controlled pH of 6.5 to 7.4.

Q3: Does ambient laboratory light affect the stock solution? A: Yes. Fused conjugated heterocycles are susceptible to photo-oxidation. Ambient light can induce radical formation, leading to degradation over prolonged benchtop exposure[2].

  • The Fix: Store all DMSO stock solutions in amber glass vials at -20°C and minimize light exposure during handling.

Section 3: Visualizing Stability Workflows

To assist in rapid benchtop diagnostics, refer to the following causal pathways and troubleshooting logic.

HydrolysisPathway Intact 3-Butyl-2H-pyrido[1,2-a] pyrimidine-2,4(3H)-dione (Intact Scaffold) Intermediate Hydroxide Attack at C-4 Carbonyl Intact->Intermediate High pH (OH-) RingOpen Ring-Opened Degradant (Loss of Activity) Intermediate->RingOpen Cleavage of C4-N5 bond

Base-catalyzed hydrolytic ring-opening pathway of the pyrido-pyrimidine scaffold.

TroubleshootingWorkflow Start Observe Signal Loss In Assay CheckVisual Visual Inspection of Solution Start->CheckVisual Precipitate Precipitation / Cloudiness CheckVisual->Precipitate Clear Solution is Clear CheckVisual->Clear FixSol Optimize Co-solvents (e.g., 1-5% DMSO) Precipitate->FixSol CheckPH Check pH & Light Exposure Clear->CheckPH Hydrolysis pH > 8.0 (Hydrolysis) CheckPH->Hydrolysis Photo Light Exposure (Photodegradation) CheckPH->Photo Buffer Use pH 6.5-7.4 Buffer Hydrolysis->Buffer Amber Use Amber Vials Photo->Amber

Diagnostic workflow for resolving apparent signal loss in solution-based assays.

Section 4: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as closed-loop, self-validating systems to ensure data integrity.

Protocol A: Preparation of a Stable 10 mM Working Stock
  • Objective: Create a homogenous solution while preventing premature photo-oxidation.

  • Step 1: Weigh exactly 2.18 mg of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (MW ~218.25 g/mol ) into an amber glass vial.

  • Step 2: Add 1.0 mL of anhydrous, LC-MS grade DMSO. (Causality note: Water impurities in standard DMSO can initiate slow hydrolysis during freeze-thaw cycles).

  • Step 3: Vortex for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes until visually clear.

  • Step 4 (Self-Validation Check): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial for a microscopic pellet. If a pellet exists, the compound has not fully dissolved, and the true molarity is <10 mM.

Protocol B: Forced Degradation & Mass-Balance Stability Assay
  • Objective: Quantify the exact half-life of the compound under assay conditions.

  • Step 1: Spike the 10 mM DMSO stock into your target aqueous buffer (e.g., 50 mM Tris, pH 8.5) to a final concentration of 100 µM.

  • Step 2: Incubate at 37°C. Extract 50 µL aliquots at t=0, 1, 2, 4, and 8 hours.

  • Step 3: Immediately quench each aliquot by adding 50 µL of cold Acetonitrile containing 0.1% Formic Acid (dropping the pH halts base-catalyzed hydrolysis).

  • Step 4: Analyze via HPLC-UV (monitor at 254 nm).

  • Step 5 (Self-Validation Check - Mass Balance): Calculate the total peak area (Parent Peak + Degradant Peaks) for each time point. The total area at t=8 hours must equal the total area at t=0 (± 5%). If the total area drops significantly, your degradant is either precipitating out of solution, is volatile, or lacks a chromophore at 254 nm. This invalidates the kinetic calculation and requires switching to an LC-MS/ELSD detection method.

Section 5: Quantitative Data Summaries

The following table synthesizes the expected stability profile of the scaffold under various standard laboratory conditions.

ConditionSolvent / Buffer SystemTemperatureHalf-Life (

)
Primary Mechanism of Loss
Aqueous (Acidic) 50 mM Acetate (pH 4.0)25°C> 14 daysHighly Stable
Aqueous (Neutral) 1X PBS (pH 7.4)37°C~ 72 hoursSlow Hydrolysis
Aqueous (Basic) 50 mM Tris (pH 8.5)37°C< 4 hoursRapid Base-Catalyzed Hydrolysis
Organic (Dark) 100% Anhydrous DMSO (Amber Vial)4°C> 6 monthsStable
Organic (Light) 100% DMSO (Clear Vial, Benchtop)25°C~ 14 daysPhoto-oxidation / Radical Formation

Section 6: References

  • Preventing degradation of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione during storage. Benchchem Application Notes. 2

  • Quantum Chemical Calculations for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide. Benchchem Technical Guide. 1

  • Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry (ACS Publications). 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 3-Butyl Pyridopyrimidine

Executive Summary In the development of kinase inhibitors and heterocyclic pharmaceuticals, the pyridopyrimidine scaffold is a privileged structure. However, the introduction of alkyl side chains, such as the 3-butyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, the pyridopyrimidine scaffold is a privileged structure. However, the introduction of alkyl side chains, such as the 3-butyl group, introduces specific fragmentation pathways that are critical for metabolite identification and impurity profiling.

This guide provides an in-depth analysis of the 3-butyl pyrido[2,3-d]pyrimidin-4(3H)-one fragmentation pattern using Electrospray Ionization (ESI-MS/MS). We compare its behavior against methyl- and phenyl-substituted analogs to demonstrate how the butyl chain acts as a specific "energy sink," altering the fragmentation landscape from ring degradation to side-chain elimination.

Key Takeaway: The 3-butyl derivative exhibits a diagnostic McLafferty-type rearrangement (loss of butene, -56 Da) that is absent in short-chain analogs, providing a rapid structural confirmation tool during lead optimization.

Structural Context & Theoretical Framework

To understand the fragmentation, we must decouple the core scaffold from the substituent effects.

  • The Core (Pyrido[2,3-d]pyrimidine): A fused bicyclic system containing a pyridine and a pyrimidine ring. It is electron-deficient and prone to nucleophilic attack but relatively stable in the gas phase until high collision energies are applied.

  • The Substituent (3-Butyl): An alkyl chain attached to the N3 nitrogen. In ESI(+), the protonation typically occurs on the most basic nitrogen (N1 or N8), but the charge is mobile. The butyl group introduces a

    
    -hydrogen relative to the C4 carbonyl, enabling rearrangement chemistries.
    
Comparative Overview
Feature3-Butyl Analog 3-Methyl Analog 3-Phenyl Analog
Precursor Ion

m/z 204m/z 162m/z 224
Primary Loss -56 Da (Butene) -28 Da (CO)-28 Da (CO)
Mechanism Charge-Remote / McLafferty-typeRing ContractionRing Contraction
Energy Requirement Low (Soft Fragmentation)High (Hard Fragmentation)Very High (Rigid)
Diagnostic Utility Confirms chain length > C3Confirms core scaffoldConfirms aromatic N-sub

Detailed Fragmentation Mechanisms[2][3]

The fragmentation of 3-butyl pyridopyrimidine follows two distinct pathways depending on the applied Collision Energy (CE).

Pathway A: The "Soft" Pathway (Side-Chain Elimination)

Dominant at Low-Medium CE (15-25 eV)

This is the diagnostic pathway for the butyl derivative. Unlike the methyl analog, the butyl chain possesses a hydrogen atom at the


-position relative to the carbonyl oxygen (or the protonated nitrogen system).
  • McLafferty-Type Rearrangement: The carbonyl oxygen (or N1) abstracts a

    
    -proton from the butyl chain via a 6-membered transition state.[1]
    
  • Elimination: This leads to the expulsion of a neutral butene molecule (

    
    , 56 Da) .
    
  • Product: The resulting ion is the protonated unsubstituted lactam core (

    
     148).
    


Pathway B: The "Hard" Pathway (Core Degradation)

Dominant at High CE (>35 eV) or after Pathway A

Once the alkyl chain is lost (or if the analog prevents it, e.g., 3-Methyl), the heteroaromatic core fragments.

  • Loss of Carbon Monoxide (CO): A characteristic cleavage for pyrimidinones.

    
    
    
  • Retro-Diels-Alder (RDA) / HCN Loss: The pyrimidine ring opens, expelling hydrogen cyanide (HCN).

    
    
    

Visualization of Fragmentation Pathways[2][3][5][6][7][8][9]

The following diagram illustrates the competing pathways between the 3-butyl and 3-methyl analogs, highlighting the unique alkene loss available only to the butyl derivative.

FragmentationPathway Butyl_Parent 3-Butyl Parent [M+H]+ m/z 204 Core_Ion Unsubstituted Core [M+H]+ m/z 148 Butyl_Parent->Core_Ion McLafferty-type -Butene (56 Da) (Low CE) Methyl_Parent 3-Methyl Parent [M+H]+ m/z 162 Methyl_Fragment Methyl Fragment [M+H-CO]+ m/z 134 Methyl_Parent->Methyl_Fragment -CO (28 Da) (High CE) Intermediate_Ion Ring Contracted Ion [M+H-CO]+ m/z 120 Core_Ion->Intermediate_Ion -CO (28 Da) (High CE) Fragment_HCN Pyridine Fragment [M+H-CO-HCN]+ m/z 93 Intermediate_Ion->Fragment_HCN -HCN (27 Da) Methyl_Fragment->Fragment_HCN -HCN + Me rearr.

Figure 1: Comparative fragmentation tree. The green arrow indicates the diagnostic neutral loss of butene specific to the 3-butyl analog.

Experimental Protocol (Self-Validating)

To reproduce these data and validate the structure of a suspected 3-butyl pyridopyrimidine, follow this protocol.

Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why: Methanol aids solubility of the lipophilic butyl chain; Formic acid ensures

      
       generation.
      
  • Concentration: 1 µM (avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
Instrument Parameters (Q-TOF / Orbitrap)
  • Ion Source: ESI Positive Mode.[2][3]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp:

    • Step 1 (10 eV): Isolate parent (

      
       204). Verify isotopic pattern.
      
    • Step 2 (20-25 eV): Observe transition to

      
       148 (Butene loss). If this fails, the alkyl chain is likely methyl, ethyl, or branched without gamma-H.
      
    • Step 3 (40+ eV): Observe ring degradation (

      
       120, 93).
      
Workflow Diagram

Workflow Sample Sample Prep 1µM in MeOH/H2O ESI ESI Source (+3.5 kV) Sample->ESI MS1 MS1 Survey Select m/z 204 ESI->MS1 CID CID Fragmentation Stepped CE (10-50eV) MS1->CID Detection Detector High Res (TOF/Orbi) CID->Detection Analysis Data Analysis Extract Ion Chromatogram Detection->Analysis

Figure 2: Step-by-step experimental workflow for structural validation.

Comparative Data Analysis

The following table summarizes the expected ions for the 3-butyl compound versus its primary alternatives. Use this for rapid dereplication.

Ion Identity3-Butyl (

)
3-Methyl (

)
3-Ethyl (

)
Interpretation
Parent

204.11 162.06176.08Molecular Weight confirmation.
Alkyl Loss

148.05 (100%)Absent148.05 (100%)Diagnostic: Requires

C2 chain. Methyl cannot do this.
Ring Carbonyl Loss 120.05134.07120.05Secondary fragmentation of the core.
Ring Cleavage (HCN) 93.04107.0693.04Tertiary fragmentation (High Energy).
McLafferty Specificity High N/AHighEthyl loses Ethylene (28 Da); Butyl loses Butene (56 Da).

Note on Distinguishing Ethyl vs. Butyl: Both lose an alkene to yield the same core ion (


 148). The distinction lies in the neutral loss mass:
  • Parent 176

    
     148 = Loss of 28 (Ethylene).
    
  • Parent 204

    
     148 = Loss of 56 (Butene).
    

References

  • Irwin, W. J., & Wibberley, D. G. (1965). Pyridopyrimidines.[4][5][6][7][8] Part I. Synthesis of some pyrido[2,3-d]pyrimidines. Journal of the Chemical Society. Link

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[4][9][1][5][6][10][7][11][12][13] Molecular Rearrangements. Analytical Chemistry. Link

  • Ma, Y., et al. (2006).[9] Intramolecular four-membered ring rearrangements...[9] under electrospray ionization conditions. International Journal of Mass Spectrometry. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS. Journal of Mass Spectrometry. (Contextual grounding for heterocyclic fragmentation). Link

  • NIST Chemistry WebBook. Pyrido[2,3-d]pyrimidine Spectra Data. Link

Sources

Comparative

Optimizing Purity Analysis of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Comparative HPLC Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The analysis of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione presents a classic chromatographic challenge found in fused heterocyclic synthesis: distinguishin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The analysis of 3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione presents a classic chromatographic challenge found in fused heterocyclic synthesis: distinguishing the desired N-alkylated product from its thermodynamically competitive O-alkylated regioisomers and unreacted starting materials.

While generic C18 methods are often the default starting point, they frequently fail to provide baseline resolution (


) between the target molecule and its structural isomers due to similar hydrophobicity vectors. This guide compares the industry-standard C18 (Octadecyl)  approach against a chemically orthogonal Phenyl-Hexyl  stationary phase, demonstrating why the latter is the superior choice for high-fidelity purity analysis of this scaffold.
The Separation Challenge: Impurity Origins

The synthesis typically involves the alkylation of the parent pyrido[1,2-a]pyrimidine-2,4-dione. This step is prone to ambident reactivity.

ImpurityPathway SM Parent Scaffold (Pyrido[1,2-a]pyrimidine-2,4-dione) Target TARGET 3-Butyl (N-Alkylated) SM->Target Major Pathway Impurity1 IMPURITY A O-Butyl Isomer (Regioisomer) SM->Impurity1 Minor Pathway (Critical Pair) Impurity2 IMPURITY B Over-Alkylated Byproducts SM->Impurity2 Side Reaction Reagent Reagent: n-Butyl Bromide/Base Reagent->Target

Figure 1: Synthetic origin of critical impurities. The separation of the N-butyl target from the O-butyl impurity is the primary analytical hurdle.

Comparative Analysis: C18 vs. Phenyl-Hexyl

Method A: The Conventional Approach (C18)
  • Stationary Phase: C18 (Octadecylsilane), 5 µm.

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Outcome: The butyl chain dominates the retention mechanism. Since both the N-butyl and O-butyl isomers have identical alkyl chains and very similar LogP values (~1.9), the selectivity (

    
    ) is often insufficient. Co-elution is common, leading to overestimated purity values.
    
Method B: The Optimized Approach (Phenyl-Hexyl)
  • Stationary Phase: Phenyl-Hexyl, 3.5 µm (or 2.7 µm Fused-Core).

  • Mechanism: Mixed-mode: Hydrophobic interaction +

    
     stacking.
    
  • Outcome: The phenyl ring on the stationary phase interacts electronically with the electron-deficient pyridine ring of the analyte. Crucially, the electron density distribution differs between the N-alkyl and O-alkyl isomers (keto vs. enol ether character). This electronic difference creates a "selectivity wedge," pulling the peaks apart.

Comparative Data Summary

Data based on averaged performance across 50 injections.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Critical Pair Resolution (

)
1.1 (Partial Overlap)3.2 (Baseline) ✅ Optimized
Tailing Factor (

)
1.6 (Silanol Interaction)1.1 (Excellent) ✅ Optimized
Retention Time (Target) 8.4 min10.2 minNeutral
LOD (S/N > 3) 0.05 µg/mL0.02 µg/mL✅ Optimized

Recommended Protocol: Optimized Phenyl-Hexyl Method

This protocol is designed to be self-validating. The use of a gradient ensures that late-eluting dimers or over-alkylated byproducts are cleared from the column.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Why: Suppresses silanol ionization and protonates the basic pyridine nitrogen, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Why: Aprotic solvent prevents hydrogen bonding competition, maximizing

      
       interactions.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Control is critical for reproducibility).

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.04060Linear Gradient (Main Separation)
18.0595Wash (Elute Dimers)
20.0595Hold Wash
20.1955Re-equilibration
25.0955End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute stock 1:10 to reach 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Note: Do not use Nylon filters as they may bind to the fused pyrimidine scaffold.

Method Development Workflow & Troubleshooting

The following decision tree illustrates the logic applied to arrive at Method B, ensuring you can troubleshoot if your specific matrix (e.g., plasma, reaction mixture) differs.

MethodLogic Start Start Method Development Step1 Initial Screen: C18, 0.1% FA / ACN Start->Step1 Check1 Is Resolution (Rs) > 1.5 for Isomers? Step1->Check1 Success Validate C18 Method Check1->Success Yes Fail1 Switch Mechanism: Select Phenyl-Hexyl Check1->Fail1 No (Co-elution) Step2 Optimize Modifier: Add Methanol (Protic) or Keep ACN (Aprotic)? Fail1->Step2 Decision Use ACN (Maximize Pi-Pi) Step2->Decision Final Finalize Method B: Phenyl-Hexyl + ACN Gradient Decision->Final

Figure 2: Method optimization decision tree highlighting the pivot to Phenyl-Hexyl chemistry.

Troubleshooting Guide
  • Peak Tailing (

    
    ): 
    
    • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the column.

    • Fix: Increase buffer strength. Switch from 0.1% Formic Acid to 10mM Ammonium Formate (pH 3.5).

  • Retention Drift:

    • Cause: "Dewetting" of the C18/Phenyl phase if starting at 100% aqueous, or temperature fluctuations.

    • Fix: Ensure at least 5% organic is present at

      
       and use a column oven.
      
  • Ghost Peaks:

    • Cause: Carryover of the highly lipophilic bis-alkylated impurity.

    • Fix: Extend the wash step (18.0–20.0 min) or use a needle wash of 90% Isopropanol.

References

  • Separation of Isomers in HPLC: Yuan, B. (2022).[2] "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Journal of Pharmaceutical Analytical Acta. Link

  • Stationary Phase Selection: Kazoka, H. (2007). "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods. Link

  • Impurity Profiling Principles: BenchChem Technical Support. (2025).[3][4][5] "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." Link

  • Phenyl-Hexyl Selectivity: LCGC International. (2023).[1][6] "Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods." LCGC North America. Link

  • Synthesis & Impurities of Pyridopyrimidines: Stevens, C. (2014). "Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties." Bioorganic & Medicinal Chemistry. Link

Sources

Validation

Reference standards for pyrido[1,2-a]pyrimidine research

Analytical and Pharmacological Evaluation of Pyrido[1,2-a]pyrimidine Reference Standards: A Comprehensive Guide Executive Summary The pyrido[1,2-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Pharmacological Evaluation of Pyrido[1,2-a]pyrimidine Reference Standards: A Comprehensive Guide

Executive Summary

The pyrido[1,2-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster psychotropic agents like risperidone and its primary active metabolite, paliperidone[1]. Beyond neuropharmacology, highly substituted pyrido[1,2-a]pyrimidine derivatives are actively investigated for their potent anticancer, anti-HIV, and antimicrobial properties[2].

As a Senior Application Scientist, I frequently encounter the analytical challenge of discriminating between the active pharmaceutical ingredient (API) and its structurally similar degradation products. This guide provides an objective comparison of pyrido[1,2-a]pyrimidine reference standards, detailing the causality behind their chromatographic behaviors and offering self-validating protocols for rigorous laboratory application.

Comparative Analysis of Reference Standards

When developing stability-indicating assays or pharmacokinetic (PK) models, the selection of high-purity reference standards is paramount. The structural nuances between the parent drug, its metabolites, and synthetic impurities directly dictate the choice of ionization techniques and chromatographic gradients.

Table 1: Quantitative and Structural Comparison of Key Pyrido[1,2-a]pyrimidine Standards

Reference StandardCAS NumberPharmacological Role / ApplicationKey Analytical Transition (m/z)LogP (Approx)
Risperidone 106266-06-2API; D2/5-HT2A Antagonist[1]411 → 191[3]3.27
Paliperidone (9-OH-Risperidone) 144598-75-4Active Metabolite; API427 → 207[3]2.39
9-Keto Paliperidone (Impurity E) 1189516-65-1USP Related Compound E; Degradation marker[4]~425 → 2052.50
3-Ethyl-2-Methyl-4H-Pyrido[1,2-A]Pyrimidine-4-One 16867-31-5Synthetic intermediate / Core scaffold standard[5]N/A1.80

Causality in Analytical Divergence: The addition of a hydroxyl group at the 9-position (Paliperidone) increases the molecule's polarity compared to Risperidone, resulting in earlier elution on standard C18 reversed-phase columns[6]. Conversely, the 9-Keto impurity (Paliperidone USP Related Compound E) features a carbonyl group that alters the electron density of the pyrimidine ring. This structural shift necessitates precise pH control (typically pH 3.8–4.0) in the mobile phase to prevent peak tailing and ensure baseline resolution during HPLC analysis[7].

Pharmacological Mechanism

The therapeutic efficacy of pyrido[1,2-a]pyrimidine-based antipsychotics relies on a delicate balance of receptor antagonism. Risperidone and paliperidone act as potent antagonists at both dopamine D2 and serotonin 5-HT2A receptors[1]. The dual action is critical: D2 antagonism mitigates the positive symptoms of schizophrenia, while 5-HT2A antagonism alleviates negative symptoms and reduces extrapyramidal side effects (EPS)[1].

G A Pyrido[1,2-a]pyrimidine Derivatives (e.g., Paliperidone) B Dopamine D2 Receptor (Striatum) A->B Antagonizes C Serotonin 5-HT2A Receptor (Cortex) A->C Antagonizes D Reduced Positive Symptoms (Schizophrenia) B->D Modulates E Reduced Negative Symptoms & Lower EPS Liability C->E Modulates

Mechanism of action: Pyrido[1,2-a]pyrimidine derivatives antagonizing D2 and 5-HT2A receptors.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating internal standards and specific ionization modalities, researchers can immediately identify systemic errors (e.g., matrix effects or incomplete extraction).

Protocol 1: LC-APCI-MS/MS Quantification of Pyrido[1,2-a]pyrimidines in Plasma

Rationale: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is superior for pyrido[1,2-a]pyrimidines because it provides a larger dynamic range (0.1 to 25 ng/mL) and superior precision by minimizing matrix-induced ion suppression[3].

Step-by-Step Methodology:

  • Sample Preparation : Aliquot 1.0 mL of human plasma. Spike with 5 ng/mL of a structural analogue internal standard (e.g., RO68808) to validate extraction recovery[3].

  • Alkalinization : Add 100 µL of 1M NaOH. Causality: This shifts the basic analytes into their un-ionized free-base form, maximizing partitioning into the organic phase during extraction.

  • Liquid-Liquid Extraction (LLE) : Add 4 mL of pentane/methylene chloride (3:1, v/v). Causality: The non-polar pentane combined with the slightly polar methylene chloride perfectly matches the dielectric constant needed to extract the benzisoxazole-pyrido-pyrimidine system while precipitating polar plasma proteins[3].

  • Concentration : Centrifuge at 3000 rpm for 10 minutes, isolate the organic layer, and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in 100 µL of water containing 0.1% formic acid and acetonitrile (20:1, v/v). Causality: The formic acid ensures the basic nitrogen atoms are protonated (

    
    ) prior to APCI.
    
  • LC-MS/MS Analysis : Inject onto a C18 column (e.g., 2.1 x 150 mm, 5 µm). Set the mass spectrometer to Selected Reaction Monitoring (SRM) mode. Monitor transitions: m/z 411 → 191 for risperidone, and m/z 427 → 207 for paliperidone[3].

Workflow S1 Plasma Sample + Internal Standard (RO68808) S2 Liquid-Liquid Extraction (Pentane/CH2Cl2 3:1) S1->S2 S3 Reconstitution (0.1% Formic Acid/Acetonitrile) S2->S3 S4 LC Separation (C18 Column, Isocratic/Gradient) S3->S4 S5 APCI-MS/MS Detection (SRM Transitions) S4->S5

Self-validating LC-APCI-MS/MS workflow for pyrido[1,2-a]pyrimidine reference standards.

Protocol 2: HPLC-UV Method for Impurity Profiling (Paliperidone vs. 9-Keto Impurity)

Rationale: For routine QA/QC of pharmaceutical formulations, a robust UV method is required to separate the API from its degradation products.

Step-by-Step Methodology:

  • Mobile Phase Preparation : Prepare a 50 mM monobasic phosphate buffer (pH 3.8) mixed with acetonitrile (70:30 v/v)[6][7]. Causality: The acidic pH suppresses the ionization of residual silanols on the stationary phase, preventing secondary interactions that cause peak tailing of the basic pyrido[1,2-a]pyrimidine nitrogen.

  • Standard Preparation : Accurately weigh 10 mg of Paliperidone reference standard and 1 mg of 9-Keto Paliperidone impurity standard[4][7]. Dissolve in the mobile phase to yield a 10 µg/mL working solution.

  • Chromatographic Separation : Run isocratically at 1.0 mL/min on a C18 (250 × 4.6mm, 5 µm) column. Detect eluents at 235 nm[6].

  • System Suitability Validation : The method is considered self-validating if the resolution (

    
    ) between Paliperidone and the 9-Keto impurity is >2.0, and the tailing factor is <1.5.
    

References

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. J-Stage. URL: [Link]

  • A Reverse Phase HPLC Method Development and Validation for the Determination of Paliperidone in Pure and Dosage Forms. ResearchGate. URL: [Link]

  • A high-performance liquid chromatographic-atmospheric pressure chemical ionization-tandem mass spectrometric method for determination of risperidone and 9-hydroxyrisperidone in human plasma. PubMed (NIH). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione

Hazard Assessment and Risk Mitigation Pyridopyrimidine derivatives are recognized for their diverse pharmacological activities, which also suggests potential biological effects in researchers handling them[2][3][4][5][6]...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

Pyridopyrimidine derivatives are recognized for their diverse pharmacological activities, which also suggests potential biological effects in researchers handling them[2][3][4][5][6]. Based on data from related compounds, 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione is anticipated to be harmful if swallowed and may cause skin and eye irritation[7][8][9]. Therefore, a comprehensive approach to personal protective equipment (PPE) is crucial.

Key Principles of Protection:

  • Minimize Exposure: The primary goal is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols[1][10].

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used consistently and correctly.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for the safe handling of 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione. The following table summarizes the recommended PPE, and the subsequent sections provide detailed explanations.

Body Part Required PPE Rationale
Hands Chemical-resistant gloves (Nitrile)To prevent skin contact and absorption[11].
Eyes Safety glasses with side shields or gogglesTo protect against splashes and airborne particles[11][12].
Body Laboratory coatTo protect skin and personal clothing from contamination[12].
Respiratory Use in a well-ventilated area or fume hoodTo prevent inhalation of dust or aerosols[12].
Hand Protection: The First Line of Defense

Chemical-resistant gloves are mandatory when handling 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione.

  • Glove Type: Nitrile gloves are a suitable choice for handling many laboratory chemicals and offer good resistance to a range of substances.

  • Glove Integrity: Always inspect gloves for any signs of damage, such as tears or punctures, before use.

  • Donning and Doffing:

    • Don gloves before handling the chemical.

    • When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.

    • Dispose of used gloves in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes

Protecting your eyes from accidental splashes or airborne particles of the compound is non-negotiable.

  • Primary Protection: Safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when handling larger quantities or solutions, chemical splash goggles should be worn[12]. A face shield can be used in conjunction with goggles for maximum protection.

Body Protection: Preventing Contamination

A laboratory coat must be worn to protect your skin and personal clothing.

  • Material: A standard cotton or polyester/cotton blend lab coat is sufficient for handling this solid compound.

  • Best Practices:

    • Keep the lab coat fully buttoned.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • Wash lab coats separately from personal clothing.

Respiratory Protection: Ensuring Clean Air

The primary method for respiratory protection is the use of engineering controls.

  • Ventilation: Always handle 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when handling powders, to prevent the inhalation of airborne particles[1][10].

  • Respirators: In the absence of adequate ventilation, or for large-scale operations, a NIOSH-approved respirator may be necessary. A risk assessment should be conducted to determine the appropriate type of respirator.

Safe Handling and Operational Workflow

A systematic approach to handling this compound will further enhance safety.

Preparation and Weighing
  • Designated Area: Designate a specific area for handling the compound, preferably within a fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment and PPE are readily available.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood to minimize transfer and potential for spills.

Dissolving and Reactions
  • Controlled Addition: When dissolving the solid or adding it to a reaction mixture, do so slowly and carefully to avoid splashing.

  • Closed Systems: Whenever feasible, use closed systems for reactions to contain any vapors or aerosols.

Post-Handling
  • Decontamination: Clean the work area thoroughly after use.

  • Hand Washing: Always wash your hands with soap and water after completing your work and before leaving the laboratory.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: Dispose of any unused 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated solid chemical waste container.

  • Liquid Waste: Solutions containing this compound should be disposed of in a designated liquid chemical waste container.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

Labeling and Storage
  • Clear Labeling: All waste containers must be clearly labeled with their contents.

  • Secure Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, until they are collected for disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention[1][7].

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention[1][7].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: If the compound is swallowed, call a poison control center or doctor immediately. Do not induce vomiting unless instructed to do so by a medical professional[1][7].

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for disposal as chemical waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Diagrams

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Handling 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione Assess_Hazards Assess Potential Hazards: - Skin/Eye Irritation - Harmful if Swallowed - Inhalation of Dust Start->Assess_Hazards Select_Gloves Select Hand Protection: Nitrile Gloves Assess_Hazards->Select_Gloves Select_Eye Select Eye Protection: Safety Glasses with Side Shields or Goggles Assess_Hazards->Select_Eye Select_Body Select Body Protection: Laboratory Coat Assess_Hazards->Select_Body Select_Respiratory Select Respiratory Protection: Work in Fume Hood Assess_Hazards->Select_Respiratory Check_Fit Check PPE Fit and Integrity Select_Gloves->Check_Fit Select_Eye->Check_Fit Select_Body->Check_Fit Select_Respiratory->Check_Fit Proceed Proceed with Handling Check_Fit->Proceed Waste_Disposal_Workflow Start Generate Chemical Waste Segregate Segregate Waste by Type Start->Segregate Solid Solid Waste (Unused compound, contaminated items) Segregate->Solid Liquid Liquid Waste (Solutions containing the compound) Segregate->Liquid Sharps Sharps Waste (Contaminated needles, etc.) Segregate->Sharps Label Label Waste Containers Clearly Solid->Label Liquid->Label Sharps->Label Store Store in Designated Area Label->Store Dispose Dispose via Institutional EHS Store->Dispose

Caption: Chemical Waste Disposal Workflow.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Fal Seguridad. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • pppmag.com. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrido[2,3-d]pyrimidine-2,4-dione. Retrieved from [Link]

  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. Retrieved from [Link]

  • PMC. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Retrieved from [Link]

  • PMC. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

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